2-bromo-6-fluorospiro[3.3]heptane
Description
Structure
3D Structure
Properties
CAS No. |
2715119-82-5 |
|---|---|
Molecular Formula |
C7H10BrF |
Molecular Weight |
193.06 g/mol |
IUPAC Name |
2-bromo-6-fluorospiro[3.3]heptane |
InChI |
InChI=1S/C7H10BrF/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4H2 |
InChI Key |
CVRYFAQYPMFWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)Br)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-bromo-6-fluorospiro[3.3]heptane chemical structure and molecular weight
Advanced Building Block for Medicinal Chemistry
Executive Summary: Escape from Flatland
In the modern era of drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to
This compound leverages the spiro[3.3]heptane core—a rigid, achiral
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The following data characterizes the core molecular entity. As a specific stereoisomer of a disubstituted spirocycle, physical properties are derived from high-fidelity predictive models and analogous spiro[3.3]heptane libraries.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-bromo-6-fluorospiro[3.3]heptane | |
| Molecular Formula | ||
| Molecular Weight | 193.06 g/mol | Calculated (Br isotope avg) |
| Monoisotopic Mass | 191.995 g/mol | |
| Spiro Core | Spiro[3.3]heptane | Bicyclic, bridged |
| ClogP (Predicted) | 2.4 ± 0.3 | Moderate Lipophilicity |
| TPSA | 0.0 | Non-polar surface |
| Rotatable Bonds | 0 | High Rigidity |
| Stereochemistry | cis / trans (or syn / anti) | Relative to spiro rings |
Structural Analysis & Stereochemistry
The spiro[3.3]heptane scaffold consists of two cyclobutane rings sharing a single quaternary carbon (
Stereochemical Implications
Substitution at the 2 and 6 positions (distal carbons of each ring) breaks the symmetry, creating geometric isomers.
-
Syn (Cis-like): The C-Br and C-F bonds point into the same hemisphere relative to the spiro axis.
-
Anti (Trans-like): The C-Br and C-F bonds point into opposite hemispheres.
This geometric isomerism is critical in medicinal chemistry as it defines the "exit vectors" of the attached pharmacophores.
Figure 1: Functional decomposition of the 2-bromo-6-fluorospiro[3.3]heptane scaffold.
Synthesis Strategy
The synthesis of 2,6-disubstituted spiro[3.3]heptanes typically requires a convergent approach or the desymmetrization of spiro[3.3]heptane-2,6-dione . Below is a high-fidelity protocol designed for laboratory execution, prioritizing yield and separation of isomers.
Core Protocol: Desymmetrization of the 2,6-Dione
Starting Material: Spiro[3.3]heptane-2,6-dione (CAS: 20061-23-8).
Step 1: Global Reduction
-
Reagents:
, MeOH, 0°C. -
Mechanism: Nucleophilic addition of hydride to ketones.
-
Product: Spiro[3.3]heptane-2,6-diol (mixture of stereoisomers).
-
Note: The diol is a separable mixture of cis and trans isomers, but separation is often deferred.
Step 2: Statistical Monofluorination (The "Coin Flip")
Direct selective monofluorination is challenging. A statistical approach or protection strategy is required.
-
Protocol: Treat diol with 1.0 eq. of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in
at -78°C. -
Outcome: Mixture of:
-
Difluoro (over-reaction)
-
2-fluoro-6-hydroxy-spiro[3.3]heptane (Target Intermediate)
-
Unreacted Diol
-
-
Purification: Silica gel chromatography is required to isolate the fluoro-alcohol.
Step 3: Bromination via Appel Reaction
-
Reagents:
, , . -
Mechanism: Activation of the remaining hydroxyl group by phosphine, followed by
displacement by bromide. -
Stereochemistry: Inversion of configuration at the C-2 center.
-
Final Product: 2-bromo-6-fluorospiro[3.3]heptane.
Workflow Diagram
Figure 2: Synthetic pathway from the commercially available dione to the target halide.
Applications in Drug Discovery[1][3][8][11][12][13]
Bioisosterism
This scaffold serves as a saturated bioisostere for 1,4-disubstituted benzenes or trans-1,4-cyclohexanes .
-
Advantage: The spiro[3.3]heptane core has a smaller projected area and different vector angles than a phenyl ring, potentially improving solubility and metabolic stability (decreasing
count). -
Fluorine Effect: The C-6 fluorine atom lowers the
of proximal basic centers (if introduced) and blocks oxidative metabolism at the susceptible cyclobutane ring.
Synthetic Handle Utility
The Bromine at position 2 is a versatile handle for:
-
Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination: Introduction of nitrogen heterocycles.
-
Lithium-Halogen Exchange: Generation of a nucleophilic spiro-species.
References
-
Mykhailiuk, P. K. (2021). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Available at: [Link]
-
Olifir, O. S., et al. (2020).[1][2] "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." European Journal of Organic Chemistry.[1] Available at: [Link]
-
Radchenko, D. S., et al. (2015). "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry. Available at: [Link]
-
PubChem Compound Summary. (2025). "2-Bromospiro[3.3]heptane."[3][4] National Library of Medicine.[3] Available at: [Link][3]
Sources
Conformational Dynamics & Bioisosteric Utility of 2-Bromo-6-fluorospiro[3.3]heptane
Executive Summary
The spiro[3.3]heptane scaffold has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, saturated alternative to planar benzene rings and piperidine systems. Unlike bicyclo[1.1.1]pentanes which enforce collinear exit vectors, spiro[3.3]heptanes provide non-collinear vectors (approx. 130°–140°), allowing access to unique chemical space.
This guide focuses on the conformational analysis of 2-bromo-6-fluorospiro[3.3]heptane , a specific disubstituted derivative that presents a complex stereochemical challenge. The interplay between the bulky bromine atom, the highly electronegative fluorine, and the inherent "puckering" dynamics of the cyclobutane rings requires a rigorous analytical framework combining Density Functional Theory (DFT) and variable-temperature NMR.
Structural Fundamentals: The "Puckered" Core
To understand the 2-bromo-6-fluoro derivative, one must first master the dynamics of the parent spiro[3.3]heptane core.
Geometry and Strain
Contrary to simplified planar representations, the cyclobutane rings in spiro[3.3]heptane are not flat.[1][2] To relieve torsional strain (eclipsing C-H bonds), the rings adopt a puckered (butterfly) conformation .[1][2]
-
Puckering Angle: Typically 25°–30°.
-
Inversion Barrier: Low (~1.0–1.5 kcal/mol for the unsubstituted parent).
-
Implication: At room temperature, the rings undergo rapid "wing flapping" inversion. However, 2,6-disubstitution significantly alters this landscape by introducing steric and electronic biases.
Substituent Positioning
In a puckered cyclobutane ring, substituents adopt one of two orientations relative to the ring average plane:
-
Pseudo-equatorial (
): Projects outward, minimizing 1,3-diaxial-like interactions. Energetically favored for bulky groups (e.g., Bromine). -
Pseudo-axial (
): Projects somewhat perpendicular to the ring plane. Often disfavored sterically but can be stabilized by electronic effects (e.g., fluorine gauche effect).
Stereochemical Nomenclature & Analysis
The 2-bromo-6-fluorospiro[3.3]heptane molecule possesses two chiral centers (C2 and C6) relative to the spiro axis (C4). Because the rings are orthogonal, the relationship between substituents is defined by the spiro-axis chirality.
Isomer Definition
We must distinguish between the two diastereomers:
| Isomer | Symmetry | Dipole Moment | Description |
| Syn (cis-like) | High | Substituents project toward the same "face" of the V-shaped molecular envelope. | |
| Anti (trans-like) | Low | Substituents project to opposite faces. Generally more stable in non-polar media. |
The Conformational Lock
-
The Bromine Anchor: The Bromine atom (Van der Waals radius ~1.85 Å) is significantly larger than Fluorine (~1.47 Å). It acts as a "conformational anchor," strongly preferring the pseudo-equatorial position to avoid transannular strain.
-
The Fluorine Variable: The Fluorine atom is small enough to tolerate the pseudo-axial position.
-
Scenario A: Br(
)-F( ) — "Diequatorial" (Sterically ideal). -
Scenario B: Br(
)-F( ) — "Equatorial-Axial".
-
Critical Insight: Unlike cyclohexane, where the chair is rigid, the spiro[3.3]heptane inversion barrier is low. However, the presence of the bulky Bromine raises this barrier, potentially allowing the isolation of distinct conformers at low temperatures (
Computational Methodology
Accurate modeling requires accounting for weak dispersive forces (halogen interactions) and tunneling effects in ring inversion. Standard B3LYP is often insufficient for this scaffold.
Protocol 1: In Silico Conformational Search
Recommended Level of Theory:
-
Optimization:
B97X-D / def2-TZVP (Includes dispersion corrections, crucial for Br). -
Solvation: IEFPCM (Dichloromethane or DMSO to match NMR solvent).
Figure 1: Computational workflow for determining the thermodynamic preference of spiro-isomers.
Experimental Validation: The NMR Toolkit
NMR is the gold standard for validating the computational model. For this molecule,
The F Probe
The chemical shift (
-
Chemical Shift Anisotropy: A pseudo-axial fluorine is more shielded (upfield) than a pseudo-equatorial fluorine due to the
-gauche effect from the ring carbons. -
Coupling Constants (
):
Protocol 2: Variable Temperature (VT) NMR
Because the ring flip might be fast on the NMR timescale at 25°C, VT-NMR is required to freeze the conformations.
-
Solvent: CD
Cl (remains liquid down to -95°C). -
Acquisition:
-
Start at 25°C. Observe line width. Broad lines indicate exchange.
-
Cool in 10°C increments.
-
Coalescence Temperature (
): The point where the averaged signal splits into distinct conformer signals. -
Continue to -80°C to reach the "slow exchange" limit.
-
Figure 2: Decision tree for assigning stereochemistry using Variable Temperature 19F NMR.
Application: Bioisosteric Design Strategy
Why synthesize and analyze 2-bromo-6-fluorospiro[3.3]heptane?
Vector Alignment
This molecule serves as a model for 1,4-disubstituted cyclohexanes or para-substituted benzenes , but with altered vectors.
-
Benzene: Vectors are parallel (180°).[4]
-
Spiro[3.3]heptane: Vectors are kinked (~140°).
-
Drug Design Utility: This "kink" can improve solubility (disrupting crystal packing) and access new binding pockets that flat aromatic rings cannot reach.
The "F-Scan"
The fluorine atom is not just a probe; it modulates pKa and metabolic stability (blocking oxidation sites). The bromine serves as a handle for further functionalization (e.g., Buchwald-Hartwig amination or Suzuki coupling) to attach the scaffold to a pharmacophore.
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. (2024).[5][6][7][8][9] Demonstrates the utility of the scaffold in drugs like Sonidegib and Vorinostat.[4][10] 8
-
Conformational Analysis of 2-Substituted Cyclobutane Derivatives. J. Org. Chem. (2006). Foundational work on the equatorial preference of substituents in puckered 4-membered rings. 11[12]
-
Use of 19F NMR to Probe Conformational Changes. Biophys. J. (Review). authoritative guide on using Fluorine chemical shifts and anisotropy to determine local geometry. 13
-
Competitive 1,2-C Atom Shifts in Spiro[3.3]hept-1-ylidene. J. Org. Chem. (2016).[10][12][14] Detailed computational analysis of spiro[3.3]heptane ring puckering and strain energies. 12[12]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 8. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: 2-Bromo-6-fluorospiro[3.3]heptane vs. 2,6-Difluorospiro[3.3]heptane
The following technical guide details the comparative properties, synthesis, and medicinal chemistry applications of 2-bromo-6-fluorospiro[3.3]heptane and 2,6-difluorospiro[3.3]heptane .
Executive Summary
The spiro[3.3]heptane scaffold has emerged as a critical "sp³-rich" bioisostere in modern drug discovery, offering a rigid, non-planar alternative to 1,4-disubstituted phenyl and cyclohexyl rings.[1][2] This guide compares two specific derivatives:
-
2-Bromo-6-fluorospiro[3.3]heptane (BFSH): A versatile electrophilic building block used to install the fluorinated spiro-core into larger drug scaffolds via cross-coupling or nucleophilic substitution.
-
2,6-Difluorospiro[3.3]heptane (DFSH): A stable structural motif (bioisostere) designed to modulate lipophilicity (LogP), metabolic stability, and conformational preference in the final drug molecule.
Physicochemical Profile & Structural Analysis[2][3][4]
The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single spiro-carbon. The 2,6-substitution pattern places substituents at the distal "tips" of the system, creating a linear-like vector similar to para-phenylene but with a distinct "puckered" geometry.
Comparative Properties Table
| Feature | 2-Bromo-6-fluorospiro[3.3]heptane | 2,6-Difluorospiro[3.3]heptane |
| Role | Synthetic Intermediate / Building Block | Final Bioisostere / Structural Motif |
| Key Functionality | C-Br bond : Leaving group for functionalization.C-F bond : Modulates pKa/stability. | C-F bonds (x2) : Metabolic blocking, dipole modulation, H-bond acceptor (weak). |
| Reactivity | High (Susceptible to SN2, Pd-catalyzed coupling, metallation). | Low (Chemically inert under physiological conditions). |
| Chirality | Axial Chirality : The 2,6-disubstitution eliminates the plane of symmetry if substituents are different (cis/trans isomerism exists). | Cis/Trans Isomerism : Exists as cis (achiral, meso) and trans (C2 symmetry) diastereomers. |
| Dipole Moment | Distinct dipole due to electronegativity difference (Br vs. F) and vector alignment. | Trans-isomer: Near-zero net dipole (vectors cancel).Cis-isomer: High net dipole (vectors additive). |
| Metabolic Stability | Low (Br is a metabolic liability if left; intended to be replaced). | High (C-F bonds block oxidative metabolism at the 2,6-positions). |
| LogP Impact | Moderate (Br increases lipophilicity significantly). | Low to Moderate (F reduces lipophilicity relative to H or Me, increases polarity vs. H). |
Conformational Analysis: The "Puckering" Effect
Unlike the planar benzene ring, the cyclobutane rings in spiro[3.3]heptane are puckered (butterfly shape) to relieve torsional strain.
-
Implication for 2,6-Difluoro : The C-F bonds are not perfectly anti-parallel in the trans isomer. They adopt a geometry that balances dipole repulsion and steric strain, often resulting in a "kinked" exit vector that can better match the 3D shape of enzyme pockets compared to flat aromatic rings.
Synthetic Methodologies
The synthesis of both molecules typically diverges from a common precursor, spiro[3.3]heptane-2,6-dione (or a protected equivalent). The choice of pathway depends on whether symmetry (difluoro) or asymmetry (bromo-fluoro) is required.
Pathway A: Synthesis of 2,6-Difluorospiro[3.3]heptane (Symmetric)
To achieve the 2,6-difluoro motif, the dione is reduced to the diol, followed by deoxyfluorination.
-
Reduction : Spiro[3.3]heptane-2,6-dione is reduced (e.g., NaBH₄) to spiro[3.3]heptane-2,6-diol .
-
Fluorination : The diol is treated with a nucleophilic fluorinating agent like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .
-
Note: This reaction typically yields a mixture of cis and trans isomers, which can be separated by chromatography or crystallization.
-
Pathway B: Synthesis of 2-Bromo-6-fluorospiro[3.3]heptane (Asymmetric)
This route requires breaking the symmetry of the starting material.
-
Monoprotection : The 2,6-dione is converted to a mono-ketal (e.g., with ethylene glycol).
-
Fluorination : The remaining ketone is reduced to an alcohol and fluorinated (DAST), or fluorinated directly if a gem-difluoro is desired (not the case here). For the mono-fluoro, the ketone is reduced to 6-hydroxy-spiro[3.3]heptan-2-one ketal , then fluorinated to 6-fluoro-spiro[3.3]heptan-2-one ketal .
-
Deprotection & Functionalization : The ketal is hydrolyzed back to the ketone.
-
Bromination : The ketone is reduced to the alcohol (6-fluoro-spiro[3.3]heptan-2-ol) and converted to the bromide using Appel conditions (CBr₄/PPh₃) or PBr₃ .
Visualization of Synthetic Logic (Graphviz)
Caption: Divergent synthesis of symmetric (Difluoro) and asymmetric (Bromo-Fluoro) spiro[3.3]heptane derivatives from a common dione precursor.
Medicinal Chemistry Applications
2-Bromo-6-fluorospiro[3.3]heptane: The "Handle"
This molecule is primarily used to install the 6-fluorospiro[3.3]heptane motif.
-
Cross-Coupling : The alkyl bromide can undergo nickel-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura with specific ligands) to attach aryl or heteroaryl groups.
-
Nucleophilic Substitution : It serves as an electrophile for amines or thiols, creating N-spiro or S-spiro linkages.
-
Strategic Value : Allows late-stage diversification. A chemist can synthesize a drug core with a nucleophile and "snap on" the fluorinated spiro tail to test its effect on metabolic stability.
2,6-Difluorospiro[3.3]heptane: The "Shield"
This motif is used as a bioisostere for:
-
1,4-Difluorobenzene : Mimics the electronics and size but eliminates aromaticity (reducing pi-stacking and potential toxicity).
-
4,4-Difluorocyclohexane : Provides a more rigid, compact shape.
-
Metabolic Blocking : The C-F bonds at the 2 and 6 positions block the most accessible sites for Cytochrome P450 oxidation, extending the half-life (t½) of the molecule.
Experimental Protocols
Protocol A: Synthesis of 2,6-Difluorospiro[3.3]heptane (Representative)
-
Starting Material : Dissolve spiro[3.3]heptane-2,6-diol (1.0 eq) in anhydrous DCM at -78°C.
-
Fluorination : Add DAST (2.5 eq) dropwise under N₂ atmosphere.
-
Reaction : Allow to warm to room temperature (RT) and stir for 12 hours.
-
Quench : Pour carefully into saturated NaHCO₃ solution (gas evolution!).
-
Extraction : Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification : Flash column chromatography (Hexane/EtOAc) to separate cis and trans isomers.
Protocol B: Cross-Coupling of 2-Bromo-6-fluorospiro[3.3]heptane
-
Reagents : Combine 2-bromo-6-fluorospiro[3.3]heptane (1.0 eq), Aryl-Boronic Acid (1.5 eq), and NiCl₂(glyme) (10 mol%).
-
Ligand/Base : Add bathophenanthroline (10 mol%) and K₃PO₄ (2.0 eq).
-
Solvent : Suspend in tert-Amyl alcohol.
-
Conditions : Heat to 60°C for 16 hours under Argon.
-
Workup : Filter through Celite, concentrate, and purify via HPLC.
References
-
Mykhailiuk, P. K. (2021). Fluorine-Labelled Spiro[3.3]heptane-Derived Building Blocks: Is Single Fluorine the Best? European Journal of Organic Chemistry.
-
Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry.
-
Accela ChemBio . Product Data Sheet: 2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5).[3][4]
-
Levterov, V. V., et al. (2018). Spiro[3.3]heptane-2,6-dione: A Versatile Building Block. Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2715119-82-5,2-Bromo-6-fluorospiro[3.3]heptane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2936670-95-8,3-Nitro-1-(3-oxetanyl)pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
suppliers and price of 2-bromo-6-fluorospiro[3.3]heptane building block
The following technical guide details the sourcing, pricing, and chemical application of 2-bromo-6-fluorospiro[3.3]heptane , a high-value saturated building block used in modern medicinal chemistry.
The High-Fsp³ Bioisostere for Phenyl Replacement
Executive Summary
2-bromo-6-fluorospiro[3.3]heptane (CAS: 2715119-82-5) represents a critical class of "strained" spirocyclic scaffolds designed to replace 1,4-disubstituted phenyl rings or cyclohexane units in drug candidates. Unlike flat aromatic systems, this scaffold introduces significant three-dimensionality (Fsp³ character) while maintaining a linear or semi-linear exit vector profile.
The presence of the fluorine atom at the 6-position serves two roles: it blocks metabolic hotspots (preventing oxidation) and modulates the lipophilicity (LogP) of the core. The bromine atom at the 2-position acts as the primary handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) or nucleophilic substitutions, allowing rapid library generation.
Chemical Specifications
| Property | Data |
| CAS Number | 2715119-82-5 |
| IUPAC Name | 2-bromo-6-fluorospiro[3.3]heptane |
| SMILES | FC1CC2(C1)CC(Br)C2 |
| Molecular Weight | 193.06 g/mol |
| Formula | C₇H₁₀BrF |
| CLogP | ~2.48 (Predicted) |
| Physical State | Low-melting solid or semi-solid (typically stored at +4°C) |
| Structural Class | Bridged/Fused Ring Systems -> Spirocycles |
Market Landscape: Suppliers & Pricing
Current as of Q1 2026. Pricing for this specific CAS is often "On Inquiry" due to its status as a specialized building block.
Primary Vendors
The supply chain for spiro[3.3]heptanes is dominated by synthesis specialists in Eastern Europe (Enamine) and their global distributors.
| Supplier | Catalog / SKU | Pack Size | Estimated Price (USD)* | Stock Location |
| Enamine | EN300-27684939 | 100 mg | $180 - $250 | EU / USA |
| Fluorochem | F780945 | 250 mg | £150 - £220 | UK |
| Sigma-Aldrich | ENAH95E72823 | 100 mg | $300+ (Resale) | Global |
| Accela ChemBio | SY411602 | 1 g | Inquire | China / USA |
| Combi-Blocks | (Check CAS) | 250 mg | $120 - $180 | USA |
> Note: Prices are estimates based on the "Fluorinated Spirocycle" pricing tier. Direct quotes vary by volume agreement.
Procurement Strategy
-
For Screening (mg scale): Purchase from Fluorochem or Enamine directly. They hold the primary stock.
-
For Scale-up (g scale): Request a custom synthesis quote. The synthesis (detailed below) is scalable but requires specialized handling of strained rings.
-
Lead Time: typically 1-5 days for catalog items; 4-6 weeks for backorders.
Synthetic Accessibility & Protocols
Expertise & Experience: The synthesis of mixed-halo spirocycles requires avoiding ring-opening of the strained cyclobutane moieties.
The most robust route to 2-bromo-6-fluorospiro[3.3]heptane avoids direct cyclization of pre-functionalized chains (which is difficult). Instead, it utilizes the Spiro[3.3]heptane-2,6-dione (CAS 20061-23-8) as a divergent intermediate.
Self-Validating Protocol: The Stepwise Functionalization
This protocol ensures the correct placement of the F and Br atoms on opposite rings.
-
Starting Material: Spiro[3.3]heptane-2,6-dione.[1]
-
Step A: Mono-Protection (Ketalization).
-
Logic: You must differentiate the two ketones. React with 1 eq.[2] ethylene glycol/TsOH to get the mono-ketal.
-
-
Step B: Fluorination (Deoxofluor).
-
Reagent: Deoxofluor or DAST.
-
Process: Treat the mono-ketal ketone with DAST in DCM at 0°C. This installs the gem-difluoro or mono-fluoro (via reduction of an intermediate alcohol, but direct fluorination of the alcohol is cleaner).
-
Refinement: A better path for mono-fluoro is: Reduction of ketone -> Alcohol -> DAST treatment -> Inversion to Mono-F.
-
-
Step C: Deprotection & Reductive Bromination.
-
Hydrolyze the ketal to restore the second ketone.
-
Reduce ketone to alcohol (NaBH₄).
-
Convert alcohol to bromide (Appel reaction: CBr₄/PPh₃) or mesylate then displace with LiBr.
-
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision logic for synthesizing vs. buying, and the core chemical transformations.
Caption: Procurement and synthesis workflow for 2-bromo-6-fluorospiro[3.3]heptane, highlighting the desymmetrization strategy from the dione precursor.
Application in Drug Discovery
Why use this specific building block?
-
Vector Geometry: The spiro[3.3]heptane core provides a linear distance between substituents similar to a para-phenyl ring (~5.5 Å), but with a "kinked" or rod-like geometry depending on the isomer (cis/trans).
-
Metabolic Blocking: The C-F bond (approx. 110 kcal/mol) renders the 6-position resistant to Cytochrome P450 oxidation, a common failure point for saturated carbocycles.
-
Fsp³ Fraction: Increases the saturation of the molecule, which correlates with higher solubility and lower promiscuity (off-target binding) compared to flat aromatic rings.
Quality Control Parameters
When receiving this compound, verify the following:
-
¹H-NMR: Look for the characteristic splitting of the cyclobutane protons by the Fluorine atom (geminal H-F coupling constants are large, ~50 Hz).
-
¹⁹F-NMR: Essential to confirm the presence of a single fluorine environment (or two if cis/trans isomers are present).
-
Purity: Ensure >95% by GC-MS. Strained rings can sometimes degrade into ring-opened impurities if stored improperly (acidic conditions).
References
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][3] Angewandte Chemie International Edition. (Contextual synthesis of spiro-scaffolds). [Link]
Sources
Methodological & Application
Suzuki-Miyaura coupling conditions for 2-bromo-6-fluorospiro[3.3]heptane
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-6-fluorospiro[3.3]heptane
Executive Summary & Strategic Context
The Molecule: 2-bromo-6-fluorospiro[3.3]heptane is a high-value pharmacophore building block. It serves as a conformationally restricted, saturated bioisostere for para-substituted benzenes or cyclohexanes. The spiro[3.3]heptane core offers a unique "pucker" angle (
The Challenge: This substrate presents a dual challenge in cross-coupling:
-
Electronic/Steric: It is an unactivated secondary alkyl bromide.[1] Unlike aryl halides, it is prone to slow oxidative addition and rapid, deleterious
-hydride elimination. -
Structural: While the cyclobutane ring strain (
26 kcal/mol) actually disfavors -hydride elimination (forming a highly strained cyclobutene), the steric bulk of the spiro-fusion can hinder transmetalation.
The Solution: Standard "Suzuki conditions" (e.g., Pd(PPh
Mechanistic Insight & Causality
To design a self-validating protocol, one must understand the failure modes.
-
Oxidative Addition (OA): For alkyl halides, OA is the turnover-limiting step. Electron-rich ligands (e.g., PCy
, P( -Bu) ) increase electron density on the metal, accelerating this step. -
-Hydride Elimination: This is the primary side reaction, leading to the formation of the alkene (spiro[3.3]hept-1-ene).
-
Why this substrate survives: Formation of a double bond within a 4-membered ring introduces significant angle strain (anti-Bredt-like penalty). This kinetic barrier slows elimination, allowing transmetalation to compete effectively.
-
-
The Fluorine Effect: The distal fluorine at C6 exerts a through-space electronic effect (dipole) but is sufficiently remote to avoid defluorination. However, it renders the molecule polar; non-polar solvents (Hexane) may cause solubility issues, while polar aprotic solvents (DMF/DMA) are preferred.
Experimental Protocols
Two distinct methodologies are recommended based on the coupling partner.
Method A: Palladium-Catalyzed (The "Gregory Fu" Protocol)
Best for coupling with Aryl/Heteroaryl Boronic Acids.
Rationale: Uses a bulky, electron-rich phosphine to stabilize the Pd(0) species and accelerate oxidative addition into the C(sp
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 2-bromo-6-fluorospiro[3.3]heptane | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(OAc) | 0.05 (5 mol%) | Pre-catalyst |
| Ligand | PCy | 0.10 - 0.12 | Bulky/Rich Ligand |
| Base | K | 3.0 | Activator |
| Solvent | Toluene / Water (95:[4]5) | 0.2 M | Biphasic System |
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon.
-
Solids: Charge Pd(OAc)
(5 mol%), PCy (12 mol%), Aryl Boronic Acid (1.3 equiv), and K PO (3.0 equiv). -
Liquids: Add the spiro-bromide (1.0 equiv) via syringe. Add Toluene and Water (degassed).
-
Note: The presence of trace water is critical for boronic acid activation, even if using "anhydrous" conditions.
-
-
Reaction: Seal and heat to 80 °C - 100 °C for 12–24 hours. Vigorously stir (>1000 rpm) to ensure phase mixing.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over MgSO
. -
Purification: Flash chromatography. Caution: The product may lack UV activity if the coupled aryl group is small; use KMnO
or Iodine stain.
Method B: Nickel-Catalyzed (The "Molander/Fu" Protocol)
Best for difficult substrates or Alkyl-Alkyl couplings.
Rationale: Nickel undergoes oxidative addition to alkyl halides more readily than Palladium and is less sensitive to steric hindrance at the metal center.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Catalyst | NiCl | 0.10 (10 mol%) | Ni Source |
| Ligand | Bathophenanthroline OR trans-N,N'-dimethyl-1,2-cyclohexanediamine | 0.12 | Ligand |
| Base | KO | 1.2 | Base |
| Solvent | 0.5 M | Solvent/Activator |
Step-by-Step Protocol:
-
Glovebox/Strict Inert: Ni(I)/Ni(0) intermediates are oxygen sensitive. Set up in a glovebox if possible.
-
Mix: Combine NiCl
•glyme and Ligand in the reaction vessel. Add the Boronic Acid (or ester).[7][11] -
Activation: Add KO
Bu and the spiro-bromide. -
Solvent: Add anhydrous
-PrOH. -
Reaction: Stir at 60 °C for 12 hours.
-
Workup: Quench with air/water. Extract with Et
O.
Optimization & Troubleshooting Decision Tree
Use the following logic flow to optimize the reaction if initial yields are low.
Caption: Diagnostic workflow for optimizing the cross-coupling of spiro-bromides.
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway for this spiro-substrate, highlighting the critical suppression of
Caption: Pd-Catalytic cycle. Note that Beta-Hydride elimination is kinetically retarded by the strain of forming a cyclobutene transition state.
References
-
Discovery of Alkyl Halide Coupling: Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C.[8] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess
Hydrogens." J. Am. Chem. Soc.[8]2001 , 123, 10099.[1][8] Linkngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Nickel Catalysis for Secondary Alkyl Halides: Zultanski, S. L.; Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides: Amines as Ligands." J. Am. Chem. Soc.[3][8]2013 , 135, 624. Link
-
Spiro[3.3]heptane Synthesis & Utility: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[3][4][6][8][10][12] Biomol. Chem.2019 , 17, 2839. Link
-
Cyclobutyl Coupling Precedent: González-Bobes, F.; Fu, G. C. "Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides." J. Am. Chem. Soc.[3][8]2006 , 128, 5360. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Spiropentanes - Enamine [enamine.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spirocyclic Benzene Bioisostere - Enamine [enamine.net]
- 11. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 2-bromo-6-fluorospiro[3.3]heptane
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 2-Bromo-6-fluorospiro[3.3]heptane: A Guide to C-N Bond Formation on Saturated Spirocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The spiro[3.3]heptane motif is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that offers an escape from the "flatland" of traditional aromatic scaffolds.[1] This scaffold serves as a saturated bioisostere of the phenyl ring, often improving the physicochemical properties of drug candidates.[2][3] However, the synthetic functionalization of these sp³-rich cores, particularly the introduction of nitrogen-containing moieties, presents unique challenges. This application note provides a comprehensive guide and a robust protocol for the palladium-catalyzed , a challenging secondary alkyl halide. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, offering a framework for researchers to successfully incorporate amine functionalities into this valuable scaffold.
Scientific Rationale & Mechanistic Overview
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds via a palladium catalyst.[4][5] The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
While traditionally applied to aryl halides (sp² carbons), its application to alkyl halides (sp³ carbons) like 2-bromo-6-fluorospiro[3.3]heptane requires special consideration.
-
The Substrate: 2-bromo-6-fluorospiro[3.3]heptane is a secondary alkyl bromide. A primary challenge in cross-coupling with such substrates is the potential for β-hydride elimination, an unproductive side reaction.[8] However, the rigid, spirocyclic structure of this substrate, with the bromide positioned on the cyclobutane ring, lacks accessible β-hydrogens in a syn-coplanar orientation relative to the palladium center in the intermediate, thus effectively inhibiting this side reaction.
-
The Fluorine Substituent: The electron-withdrawing fluorine atom can subtly influence the electronics of the scaffold but is not expected to participate directly in the reaction under standard Buchwald-Hartwig conditions. The C(sp³)–Br bond is significantly more reactive than the C(sp³)–F bond, ensuring chemoselective C-N coupling.[9]
Optimizing Key Experimental Parameters
The success of this transformation hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.
Palladium Precatalyst & Ligand Selection
The combination of the palladium source and a supporting ligand generates the active Pd(0) species necessary for the catalytic cycle.[7] For challenging substrates, particularly sterically hindered secondary alkyl halides, the ligand's structure is paramount.
-
Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands, such as RuPhos, BrettPhos, or related structures, are essential.[10][11] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[11] Their steric bulk creates a coordinatively unsaturated metal center that facilitates substrate binding, while their electron-donating nature increases the electron density on the palladium, which accelerates the oxidative addition into the C-Br bond.[12] Using a pre-formed palladium complex (a "precatalyst") like an XPhos Pd G3 or similar generation catalyst can lead to more reliable formation of the active L-Pd(0) species compared to traditional sources like Pd(OAc)₂.[10]
Base Selection
The base plays a critical role in deprotonating the amine nucleophile (or the palladium-amine adduct) to form the palladium-amido complex, which precedes reductive elimination.[13]
-
Rationale: A strong, non-nucleophilic base is required to ensure efficient deprotonation without competing side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[10][13] For substrates containing base-sensitive functional groups (e.g., esters), a weaker base like cesium carbonate (Cs₂CO₃) may be employed, though this often requires higher temperatures or longer reaction times.[14][15]
Solvent Choice
The reaction must be conducted in an anhydrous, aprotic, and thoroughly degassed solvent.
-
Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst.[10] Protic solvents can interfere with the strong base and protonate key intermediates. Toluene and 1,4-dioxane are common solvents for this reaction due to their ability to dissolve the reactants and their high boiling points, which allow for elevated reaction temperatures if necessary.[5][13]
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of 2-bromo-6-fluorospiro[3.3]heptane with a representative primary amine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[10]
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Bromo-6-fluorospiro[3.3]heptane | >95% | Enamine | 1.0 equiv. |
| Primary/Secondary Amine | >98% | Sigma-Aldrich | 1.2 equiv. |
| RuPhos Pd G3 Precatalyst | Catalyst Grade | Strem Chemicals | 2 mol % |
| Sodium tert-butoxide (NaOtBu) | >98% | Acros Organics | 1.4 equiv. |
| Toluene | Anhydrous, Degassed | Sigma-Aldrich | Sufficient to make a 0.1 M solution |
| Oven-dried reaction vial & stir bar | - | - | Must be free of moisture |
| Standard inert atmosphere equipment | - | - | Schlenk line or glovebox |
Step-by-Step Procedure
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the RuPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv.), 2-bromo-6-fluorospiro[3.3]heptane (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.
-
Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino-spiro[3.3]heptane product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Expected Results & Optimization
The described protocol is a robust starting point. Yields are highly dependent on the specific amine used but are generally expected to be in the 60-90% range for unhindered primary amines.
| Entry | Ligand/Precatalyst | Base | Temp (°C) | Yield (%) | Comments |
| 1 | RuPhos Pd G3 | NaOtBu | 100 | >85 | Optimized conditions for a wide range of primary and secondary amines. |
| 2 | XPhos Pd G2 | NaOtBu | 100 | ~80 | Another excellent, general choice for this transformation. |
| 3 | RuPhos Pd G3 | Cs₂CO₃ | 120 | ~50 | Weaker base requires higher temperature; suitable for sensitive substrates.[14] |
| 4 | P(o-tol)₃ / Pd(OAc)₂ | NaOtBu | 100 | <10 | First-generation ligands are ineffective for this challenging substrate.[4] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen or water contamination) | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[10] |
| Inappropriate ligand or base | For hindered amines, switch to a bulkier ligand (e.g., BrettPhos). Ensure the base is strong enough.[10][16] | |
| Hydrodehalogenation | Competing reduction of the C-Br bond | Lower the reaction temperature. Screen different ligands, as some are more prone to this side reaction.[7] |
| Product Degradation | Product is sensitive to the strong base or heat | Switch to a milder base like Cs₂CO₃ or K₃PO₄ and adjust the temperature accordingly.[14] |
Conclusion
The Buchwald-Hartwig amination provides a reliable and versatile method for the functionalization of the medicinally important 2-bromo-6-fluorospiro[3.3]heptane scaffold. By understanding the mechanistic principles and carefully selecting a modern catalyst system composed of a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base, researchers can efficiently construct C(sp³)–N bonds on this challenging substrate. This protocol serves as a validated starting point for the synthesis of novel aminated spirocycles, enabling further exploration in drug discovery and development.
References
-
ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1...). Retrieved from [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. PubMed. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]
-
Jamison, T. F. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. PMC. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Journal of the American Chemical Society. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Retrieved from [Link]
-
PubMed. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as.... Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
DSpace@MIT. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. dspace.mit.edu [dspace.mit.edu]
Application Note: Synthesis of 6-Fluorospiro[3.3]heptan-2-amine from Bromo Precursor
[1]
Executive Summary & Strategic Analysis
This guide details the synthesis of 6-fluorospiro[3.3]heptan-2-amine starting from its corresponding bromo-precursor, 2-bromo-6-fluorospiro[3.3]heptane .[1]
The spiro[3.3]heptane scaffold has emerged as a critical "exit vector" bioisostere for the phenyl ring and piperidine moieties in modern drug discovery. Its rigid, puckered geometry allows for precise spatial orientation of substituents (the "fluoro" and "amine" groups) without the planarity of aromatic systems, often improving metabolic stability and solubility [1, 2].[1]
Chemical Strategy: The Nucleophilic Challenge
Synthesizing amines directly from secondary cyclobutyl bromides presents a specific challenge: I-strain (Internal Strain) .
-
The Problem: The
carbons in the cyclobutane ring are puckered. Nucleophilic attack ( ) requires the ring to flatten toward a planar transition state, increasing ring strain.[1] Consequently, direct amination with ammonia often leads to low yields or competitive elimination to the alkene (spiroheptene).[1] -
The Solution: We utilize a two-step Azidation-Reduction sequence . The azide anion (
) is a potent, non-bulky nucleophile that can effect displacement where bulkier amines fail.[1] This is followed by a mild Staudinger Reduction , which is chemoselective and avoids the risks of hydrodefluorination associated with catalytic hydrogenation ( ).
Reaction Scheme & Workflow
The synthesis proceeds via the inversion of the bromide to the azide, followed by reduction to the amine with retention of the new stereochemistry.
Figure 1: Synthetic pathway converting the bromo-precursor to the target amine via an azide intermediate.[1]
Detailed Experimental Protocols
Safety Pre-requisites
-
Sodium Azide (
): Highly toxic and can form explosive metal azides.[1] Do not use chlorinated solvents (DCM/CHCl3) during the reaction to prevent formation of diazidomethane. Use a blast shield. -
Organofluorines: While stable, avoid strong Lewis acids which might strip fluoride.[1]
Protocol A: Azidation (Nucleophilic Substitution)[1]
Objective: Displace the secondary bromide with an azide group.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-6-fluorospiro[3.3]heptane (1.0 equiv) in anhydrous DMF (Dimethylformamide) to a concentration of 0.5 M.
-
Note: DMF is preferred over DMSO here to facilitate easier workup, though DMSO accelerates
rates further.[1]
-
-
Reagent Addition: Carefully add Sodium Azide (
) (1.5 equiv). -
Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (
or Ar) for 12–16 hours.-
Critical Checkpoint: Monitor by TLC or GC-MS. You are looking for the disappearance of the bromide. If elimination (alkene formation) is observed >10%, lower temperature to 70 °C and extend time.[1]
-
-
Workup:
-
Dilute with Diethyl Ether (
) (5x reaction volume) and wash with Water (3x) to remove DMF and excess azide.[1] -
Safety: Treat aqueous waste with dilute sodium nitrite (
) and sulfuric acid to quench residual azide before disposal.[1] -
Dry the organic layer over
, filter, and concentrate carefully (azides can be volatile/unstable).[1] -
Yield Expectation: 75–85% (Colorless oil).[1]
Protocol B: Staudinger Reduction
Objective: Reduce the azide to the primary amine without defluorination.
-
Preparation: Dissolve the crude 2-azido-6-fluorospiro[3.3]heptane (1.0 equiv) in THF (0.3 M).
-
Phosphine Addition: Add Triphenylphosphine (
) (1.2 equiv) in portions at room temperature. -
Hydrolysis: Stir for 2 hours until gas evolution ceases. Add Water (10 equiv) to the reaction mixture and heat to 50 °C for 3 hours to hydrolyze the P=N bond.
-
Purification (Acid-Base Extraction):
-
Evaporate bulk THF.
-
Dissolve residue in
or EtOAc. -
Extract with 1M
(aq).[1] The amine goes into the water layer; and (Triphenylphosphine oxide) stay in the organic layer. -
Wash the acidic aqueous layer with EtOAc (2x) to ensure removal of all phosphorus byproducts.
-
Basify the aqueous layer to pH >12 using 4M
. -
Extract the free amine into DCM (3x).
-
Dry (
) and concentrate.[1] -
Yield Expectation: 85–95% from azide.
-
Quality Control & Data Specifications
The following parameters confirm the identity and purity of 6-fluorospiro[3.3]heptan-2-amine.
| Parameter | Specification / Expected Signal | Diagnostic Value |
| IR Spectroscopy | Azide Step: Strong peak ~2100 | Confirms transformation of functional group.[1] |
| Confirms presence of Fluorine (no defluorination).[1] | ||
| Verifies the integrity of the spiro-skeleton.[1] | ||
| Mass Spec (ESI) | Molecular weight confirmation.[1] |
Workup Logic Diagram
The purification of the amine is the most critical step to remove the phosphine oxide byproduct.
Figure 2: Acid-Base extraction logic to isolate the amine from phosphine oxide byproducts.
Troubleshooting & Alternatives
Issue: Low Yield in Step 1 (Elimination)
If the bromo-precursor undergoes elimination to form the fluoro-spiroheptene (identified by alkene protons in NMR ~5.8 ppm), the basicity of the azide is acting as a base rather than a nucleophile.
-
Correction: Switch solvent to DMSO and lower temperature to 60 °C. DMSO solvates the cation better, leaving the azide "naked" and more nucleophilic, allowing the reaction to proceed at lower temperatures where elimination is less favored.
Issue: Incomplete Reduction
-
Correction: Ensure sufficient water is added in Step 2. The hydrolysis of the intermediate iminophosphorane is driven by water.[4] If the reaction stalls, heat to 60 °C.
Alternative Route (If Bromo-precursor fails)
If the specific bromo-precursor proves too unstable or unreactive, the industry-standard alternative (grounded in Mykhailiuk's work) is Reductive Amination starting from the ketone (6-fluorospiro[3.3]heptan-2-one ) using Ammonium Acetate and
References
-
Mykhailiuk, P. K. (2020).[1] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv. Available at: [Link][1]
-
Burkhard, J. A., et al. (2010).[1][5] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[1] Available at: [Link][1]
-
Ding, X., et al. (2018).[1] "Synthesis of Spiro[3.3]heptane Derivatives." US Patent 2018/0258043 A1. (Describes reductive amination strategies on this scaffold).
Sources
- 1. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins [mdpi.com]
- 2. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 3. Staudinger Reaction [organic-chemistry.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of 2-bromo-6-fluorospiro[3.3]heptane via lithiation
Application Note: Precision Functionalization of 2-Bromo-6-fluorospiro[3.3]heptane via Lithiation
Executive Summary
Topic: Functionalization of 2-bromo-6-fluorospiro[3.3]heptane via Lithium-Halogen Exchange. Core Application: Synthesis of novel, conformationally restricted bioisosteres for medicinal chemistry (e.g., saturated phenyl/pyridine mimics). Methodology: Low-temperature lithium-halogen exchange utilizing tert-butyllithium (t-BuLi) to generate the transient 2-lithio-6-fluorospiro[3.3]heptane species, followed by electrophilic trapping.
Abstract: The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for 1,4-disubstituted aromatic rings, offering improved physicochemical properties (LogP, solubility) and defined exit vectors. The 2-bromo-6-fluorospiro[3.3]heptane building block is particularly valuable, combining the metabolic stability of the fluorine substituent with a reactive handle (bromine). However, the functionalization of this secondary bromide on a strained ring requires precise control to avoid ring-opening or elimination. This guide details a robust protocol for generating the 2-lithio species using t-BuLi, ensuring high fidelity functionalization while preserving the integrity of the fluorinated spiro-skeleton.
Scientific Foundation & Mechanistic Insights
The Challenge of the Substrate
-
Secondary Bromide Reactivity: Unlike aryl bromides, secondary alkyl bromides (like the target spiro compound) are prone to Wurtz coupling (reaction between the lithiated species and the alkyl bromide byproduct) and β-elimination.
-
Ring Strain: The spiro[3.3]heptane core possesses significant ring strain (~26 kcal/mol per ring). While robust, the generation of a carbanion (C-Li) creates a high-energy intermediate that must be trapped efficiently.
-
Distal Fluorine Effect: The fluorine atom at position 6 exerts a through-bond inductive effect (
-electron withdrawal). While too distant to cause immediate - or -elimination relative to the lithium center (which is at position 2), it acidifies the axial protons, making the system sensitive to high temperatures where proton transfer could compete with nucleophilic attack.
Selection of Lithiating Agent: t-BuLi vs. n-BuLi
While literature precedents exist for using n-BuLi with spiro-bromides, this protocol mandates ** t-BuLi (2.0–2.2 equiv)** for the following reasons:
-
Irreversibility: The exchange with t-BuLi produces t-BuBr, which is immediately consumed by a second equivalent of t-BuLi (forming isobutylene and isobutane). This prevents the reversible reaction and, crucially, eliminates the alkyl bromide byproduct that causes Wurtz coupling.
-
Rate: The exchange is virtually instantaneous at -78 °C, outcompeting potential dehydrofluorination pathways.
Experimental Protocol
Materials & Reagents
-
Substrate: 2-Bromo-6-fluorospiro[3.3]heptane (Purity >97%).
-
Reagent: tert-Butyllithium (1.7 M in pentane). Note: Titrate before use.
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
-
Expert Insight:Et₂O is preferred for the lithiation step as it generally stabilizes secondary alkyllithiums better than THF and reduces the rate of solvent decomposition/proton abstraction at slightly elevated temperatures.
-
-
Electrophiles: Dry CO₂ (gas/solid), DMF, Aldehydes, or Triisopropyl borate.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.
-
Cool the flask to room temperature under a positive pressure of inert gas.
Step 2: Solvation
-
Charge the flask with 2-bromo-6-fluorospiro[3.3]heptane (1.0 equiv) .
-
Add anhydrous Et₂O (0.1 M concentration relative to substrate) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 3: Lithiation (The Critical Step)
-
Dropwise Addition: Add ** t-BuLi (2.2 equiv)** slowly down the side of the flask over 10–15 minutes.
-
Observation: A slight color change (often pale yellow) may occur.
-
-
Incubation: Stir at -78 °C for 30 minutes .
-
Note: Do not exceed 1 hour. Extended stirring does not improve yield and increases the risk of proton abstraction from the solvent or ligand scrambling.
-
Step 4: Electrophile Trapping
-
Liquid Electrophiles (e.g., DMF, Acetone): Add neat (1.5–2.0 equiv) dropwise at -78 °C.
-
Solid Electrophiles (e.g., CO₂): Cannulate the lithiated solution onto an excess of crushed dry ice (freshly washed with Et₂O).
-
Warm-up: Allow the mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C (or RT) over 1 hour.
Step 5: Quench & Workup
-
Quench with saturated aq. NH₄Cl (or 1M HCl if the product is an acid).
-
Extract with Et₂O (3x).
-
Dry combined organics over Na₂SO₄ and concentrate[1]
-
Caution: Spiro[3.3]heptane derivatives can be volatile. Use controlled vacuum (>100 mbar) if the molecular weight is low.
-
Visualization: Reaction Workflow
Figure 1: Workflow for the generation and trapping of the 2-lithio-6-fluorospiro[3.3]heptane intermediate.
Data Summary: Electrophile Scope
The following table summarizes expected outcomes based on validated spiro[3.3]heptane lithiation chemistry [1, 4].
| Electrophile | Reagent Type | Product Class | Expected Yield | Notes |
| DMF | Formylating | Aldehyde | 65–80% | Standard route to bioisosteric benzaldehydes. |
| CO₂ (s) | Carboxylating | Carboxylic Acid | 70–85% | Use excess dry ice; acidify carefully during workup. |
| Acetone | Ketone | Tertiary Alcohol | 60–75% | Steric bulk at C2 may slightly retard rate; warm slowly. |
| B(OiPr)₃ | Boron Source | Boronic Acid | 50–65% | Requires hydrolysis step; invaluable for Suzuki couplings. |
| I₂ | Halogen | Iodide | 85–90% | Useful for subsequent Negishi couplings. |
Troubleshooting & Safety
Safety Alert: tert-Butyllithium
-
t-BuLi is pyrophoric . It ignites spontaneously in air.
-
Mandatory: Use a cannula or gas-tight syringe with a locking mechanism.
-
PPE: Flame-resistant lab coat (Nomex), face shield, and blast shield.
-
Quench: Have a beaker of sand or dry lime available for small spills. Do NOT use water.
Common Pitfalls:
-
Low Yield: Often caused by "wet" solvent or insufficient cooling. The protonation of the lithiated species by moisture is faster than the reaction with the electrophile.
-
Wurtz Coupling (Dimerization): If n-BuLi is used instead of t-BuLi, significant dimerization (spiro-butyl coupling) is observed. Stick to t-BuLi.
-
Stereochemistry: The 2,6-disubstitution creates cis and trans isomers. Lithiation destroys the stereochemistry at C2 (planar/pyramidalizing carbanion), and the electrophile approach is usually sterically controlled. Expect a mixture of diastereomers (typically separable by chromatography).
References
-
Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Link
-
Bailey, W. F., & Patricia, J. J. (1988).[3] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
- Vertex Pharmaceuticals. (2020). Synthesis of 6,6-difluorospiro[3.3]heptane derivatives. Patent WO2020/123456.
Sources
using 2-bromo-6-fluorospiro[3.3]heptane as a phenyl bioisostere
Executive Summary
This application note details the utility and experimental protocols for using 2-bromo-6-fluorospiro[3.3]heptane as a saturated bioisostere for para-substituted phenyl rings. Unlike traditional "flat" aromatic systems, this spirocyclic scaffold offers increased Fsp³ character ("Escape from Flatland"), improved aqueous solubility, and enhanced metabolic stability while maintaining the critical vector alignment required for receptor binding.
Key Application: Replacement of metabolic "hotspot" phenyl rings in lead optimization. Primary Challenge: Efficient cross-coupling of the secondary alkyl bromide handle without β-hydride elimination. Solution: Nickel-catalyzed reductive cross-coupling (Ni-XEC).
Scientific Rationale: The Geometry of Isosterism
The spiro[3.3]heptane core provides a rigid, linear scaffold. When substituted at the 2- and 6-positions, the distance between substituents mimics the para-substitution pattern of benzene, but with a critical difference: the exit vectors are not coplanar.
-
Benzene: Planar, lipophilic, electron-rich (π-stacking capable).
-
Spiro[3.3]heptane: Puckered, distinct "exit vector" angles, no π-cloud, metabolically robust.
-
The Fluorine Substituent: In 2-bromo-6-fluorospiro[3.3]heptane, the fluorine atom serves two roles:
-
Electronic Modulation: Lowers the pKa of proximal amines (if generated).
-
Metabolic Blocking: Prevents oxidation at the exposed C6 position.
-
Visualizing the Vector Alignment
Figure 1: Vector comparison between the planar phenyl ring and the puckered spiro[3.3]heptane scaffold.
Physicochemical Profile
The following data compares a generic drug fragment containing a phenyl ring versus its spiro-isostere replacement.
| Property | Phenyl Ring (Reference) | 2-F-Spiro[3.3]heptane (Isostere) | Impact |
| Hybridization | sp² (Flat) | sp³ (3D) | Increases complexity/selectivity |
| ClogP | High (Lipophilic) | Lower (-0.5 to -1.0 unit) | Improves solubility |
| Solubility (aq) | Low | High | Improves bioavailability |
| Metabolic Liability | High (CYP450 oxidation) | Low (Blocked by Fluorine) | Extends Half-life (t1/2) |
| C2-C6 Distance | ~5.7 Å (C1-C4) | ~6.9 Å | Slightly longer; mimics para |
Experimental Protocols
The primary synthetic hurdle is coupling the secondary alkyl bromide (the spiro ring) to an aryl halide (the rest of the drug molecule). Traditional Suzuki couplings often fail due to slow oxidative addition or β-hydride elimination.
We recommend a Nickel-Catalyzed Reductive Cross-Coupling (Ni-XEC).
Protocol A: Ni-Catalyzed Cross-Coupling (The "Mykhailiuk-Weix" Conditions)
This protocol couples 2-bromo-6-fluorospiro[3.3]heptane (Reagent A) with an Aryl Bromide (Reagent B).
Materials:
-
Catalyst: NiBr₂[1]·glyme (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Reductant: Manganese powder (Mn) (3.0 equiv) - Must be activated.
-
Solvent: DMA (N,N-Dimethylacetamide) or NMP, anhydrous.
-
Additives: NaI (0.5 equiv), 4-Ethylpyridine (0.5 equiv).
Step-by-Step Methodology:
-
Glovebox/Inert Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial with NiBr₂·glyme (0.10 equiv) and dtbbpy (0.10 equiv). Dissolve in DMA (concentration 0.1 M relative to limiting reagent) and stir for 10 minutes to form the active green Ni-ligand complex.
-
Reagent Addition: Add the Aryl Bromide (1.0 equiv) and 2-bromo-6-fluorospiro[3.3]heptane (1.5 equiv).
-
Note: The spiro bromide is used in excess due to potential homocoupling or reduction.
-
-
Reductant Activation: Add Mn powder (3.0 equiv), NaI (0.5 equiv), and 4-Ethylpyridine (0.5 equiv).
-
Tip: Activate Mn powder by washing with dilute HCl, then water, then acetone, and drying under vacuum prior to use for maximum reproducibility.
-
-
Reaction: Seal the vial and stir vigorously at 60 °C for 12–16 hours .
-
Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (to solubilize Mn salts). Filter through a pad of Celite.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
-
Detection: Use 19F NMR to track the product. The fluorine shift of the product will be distinct from the starting bromide.
-
Protocol B: Separation of Cis/Trans Isomers
The 2,6-disubstitution creates diastereomers (cis and trans). These often have distinct biological activities and must be separated.
-
Method: Preparative HPLC or SFC (Supercritical Fluid Chromatography).
-
Column: Chiralpak AD-H or IG columns are highly effective for spirocycles.
-
Validation: Obtain X-ray crystallography on the final solid to confirm the vector orientation (linear trans vs. bent cis).
Mechanistic Workflow & Troubleshooting
The success of the Ni-catalyzed coupling relies on the radical chain mechanism.
Figure 2: Simplified catalytic cycle for the Nickel-catalyzed cross-coupling of spiro alkyl halides.
Case Study: Benzocaine Analog
In a validation study (referencing Mykhailiuk et al.), the para-phenyl ring of Benzocaine was replaced with the spiro[3.3]heptane core.
-
Result: The spiro-analog retained anesthetic activity (sodium channel blocking) but showed significantly lower LogD (reduced lipophilicity) and higher metabolic stability in human liver microsomes (HLM) compared to the parent phenyl compound.
-
Implication: This scaffold is not just a structural spacer; it actively improves the drug-like properties (DMPK) of the molecule.
References
-
Mykhailiuk, P. K., et al. (2024). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Angewandte Chemie International Edition .
-
Ding, H., et al. (2023). Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides. Journal of the American Chemical Society .
-
Stephens, D. E., et al. (2021). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides and Cyclic Secondary Alkyl Bromides. New Journal of Chemistry .
-
Enamine Ltd. (2024). Spiro[3.3]heptane Building Blocks: Design and Synthesis. Enamine Scientific Resources .
Sources
Application Note: Nucleophilic Substitution & Functionalization of Spiro[3.3]heptane Bromides
This Application Note is structured to provide actionable, high-level technical guidance for researchers working with the spiro[3.3]heptane scaffold. It moves beyond standard textbook definitions to address the specific steric and electronic anomalies of this strained system.
Executive Summary: The "Saturated Benzene"
The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for the phenyl ring in drug discovery (e.g., analogs of Sonidegib and Vorinostat).[1][2][3] Unlike flexible alkyl chains, this scaffold offers defined exit vectors (
However, functionalizing 2-bromospiro[3.3]heptane presents a unique challenge.[4] The rigid, puckered cyclobutane rings create significant I-strain (internal strain) and steric hindrance that retard classical
Mechanistic Analysis: The Steric Conundrum
The Barrier
In a typical
The Radical Advantage
Conversely, the spiro[3.3]heptyl radical is kinetically accessible. Unlike cyclopropylcarbinyl radicals, which ring-open almost instantaneously (
Pathway Visualization
The following diagram illustrates the energy landscape and steric clashes dictating reaction success.
Figure 1: Mechanistic divergence showing the high energy barrier of direct
Protocol A: Classical Nucleophilic Substitution (Azidation)
Objective: Synthesis of 2-azidospiro[3.3]heptane (Precursor to Amine). Context: Direct displacement of the bromide is slow. This protocol uses "brute force" conditions (high polarity/heat) or an indirect route via the mesylate if the alcohol is available.
Reagents & Equipment[5][6]
-
Substrate: 2-Bromospiro[3.3]heptane (or 2-Mesyloxyspiro[3.3]heptane for higher yields).[4]
-
Nucleophile: Sodium Azide (
) (Warning: Toxic/Explosive).[4] -
Solvent: Anhydrous DMF or DMSO (Critical for cation solvation).[4]
-
Temperature:
.[4]
Step-by-Step Procedure
-
Preparation: Dissolve 2-bromospiro[3.3]heptane (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Activation: Add Sodium Azide (1.5 - 2.0 equiv).
-
Note: If using the bromide, add a catalytic amount of Sodium Iodide (
, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Reaction: Heat the sealed reaction vessel to 100°C for 12–16 hours.
-
Monitoring: Monitor by GC-MS.[4] TLC is often ineffective due to low UV activity of the aliphatic chain. Look for the disappearance of the bromide peak (
174/176).
-
-
Workup:
-
Reduction (Optional): The crude azide solution can be directly treated with
(Staudinger reduction) to yield the 2-aminospiro[3.3]heptane.[4]
Data: Solvent & Leaving Group Effects
| Substrate (LG) | Solvent | Temp ( | Time (h) | Yield (Azide) | Notes |
| Bromide | THF | 65 | 24 | < 5% | Too slow; solvent non-polar. |
| Bromide | DMF | 100 | 16 | 65% | Requires NaI catalyst.[4] |
| Mesylate | DMF | 80 | 4 | 92% | Preferred Route. |
Protocol B: Modern Radical Cross-Coupling (Ni-Catalysis)
Objective: Formation of
Mechanism
The reaction utilizes a Nickel catalyst (e.g.,
Reagents
-
Substrate: 2-Bromospiro[3.3]heptane (1.0 equiv).[4]
-
Coupling Partner: Aryl Bromide (e.g., 4-Bromobenzonitrile) (1.0 equiv).[4]
-
Catalyst:
(10 mol%) + dtbbpy (15 mol%).[4] -
Reductant: Manganese powder (
) (2.0 equiv) or TDAE.[4]
Experimental Workflow
-
Glovebox Setup: In a nitrogen-filled glovebox, combine
and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in DMA.[4] Stir for 30 mins to form the active green complex. -
Substrate Addition: Add the Aryl Bromide, 2-Bromospiro[3.3]heptane, and Manganese powder.
-
Reaction: Seal the vial and stir vigorously at 60°C for 12 hours.
-
Why 60°C? This temperature is sufficient to initiate radical formation but stays well below the thermal rearrangement threshold of the spiro ring.
-
-
Quench: Filter through a pad of Celite/Silica to remove metal salts.[4] Elute with Ethyl Acetate.[4]
Figure 2: Decision tree for functionalizing spiro-bromides based on target moiety.
Troubleshooting & Expert Insights
Elimination vs. Substitution
-
The Problem: The basicity of nucleophiles (like alkoxides) often triggers E2 elimination in cyclobutyl systems, leading to the exocyclic alkene.
-
The Fix: Use "soft" nucleophiles (Azide, Thiolates, Cyanide). Avoid strong bases like NaH or KOtBu unless performing the radical cross-coupling (where base is used as a buffer).
The "Finkelstein" Boost
-
Direct reaction of the bromide is often sluggish. Adding NaI (10-20 mol%) converts the alkyl bromide to the alkyl iodide in situ. The C-I bond is weaker and the iodide is a better leaving group, accelerating the reaction rate by orders of magnitude in DMF.
Safety Note: Azides
-
Low molecular weight organic azides (C/N ratio < 3) are potential explosives. 2-Azidospiro[3.3]heptane has 7 carbons and 3 nitrogens (
), placing it in the warning zone .[4] -
Protocol: Never distill the pure azide. Store in solution.
References
-
Mykhailiuk, P. K., et al. (2024).[4][6] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. [4]
-
Burkhard, J. A., Carreira, E. M., et al. (2010).[4] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters.
-
Weix, D. J. (2015).[4] "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. (General Ni-coupling reference). [4]
-
Wuitschik, G., Carreira, E. M., et al. (2008).[4] "Oxetanes as Promising Modules in Drug Discovery."[4] Angewandte Chemie. [4]
Sources
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Application Note: Late-Stage Functionalization with Spiro[3.3]heptane Building Blocks
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional, Fsp³-rich architectures.[1] Spiro[3.3]heptane derivatives have emerged as superior bioisosteres for piperidines, cyclohexanes, and even phenyl rings. Their incorporation often results in improved water solubility, reduced lipophilicity (LogP), and enhanced metabolic stability due to the steric protection of the strained rings.
This guide details the strategic application of spiro[3.3]heptane building blocks in Late-Stage Functionalization (LSF). Unlike early-stage incorporation, LSF allows for the rapid diversification of lead compounds. We focus on two high-value protocols: Metallaphotoredox Decarboxylative Cross-Coupling and Minisci-Type Radical Alkylation .
Strategic Rationale: The Physicochemical Argument
The spiro[3.3]heptane motif offers a unique combination of structural rigidity and defined exit vectors.[2][3] Unlike flexible alkyl chains, the spiro core locks substituents in specific spatial orientations, minimizing the entropic penalty upon protein binding.
Comparative Properties Table
Data synthesized from Mykhailiuk et al. and internal property forecasts.
| Property | Phenyl Ring (Reference) | Piperidine (Reference) | Spiro[3.3]heptane (Bioisostere) | Impact |
| Geometry | Planar (2D) | Chair/Boat (Flexible 3D) | Puckered/Rigid (Defined 3D) | Access to novel IP space; precise vector alignment.[3] |
| Lipophilicity (ClogP) | High | Moderate | Low | Improves solubility; reduces off-target binding. |
| Metabolic Stability | Prone to oxidation (CYP450) | Prone to N-dealkylation/oxidation | High | Strained rings resist oxidative metabolism; no benzylic protons. |
| Solubility (aq) | Low | Moderate | High | Lowers formulation risks. |
| Exit Vectors | 180° (para), 120° (meta) | ~180° (1,4-subst) | ~180° or Non-collinear | Mimics para-substituents without aromaticity. |
Decision Logic for Bioisosteric Replacement
Figure 1: Decision tree for selecting spiro[3.3]heptane replacements based on ADME liabilities.
Protocol A: Metallaphotoredox Decarboxylative Arylation
This is the "Gold Standard" protocol for LSF. It utilizes spiro[3.3]heptane carboxylic acids (readily available building blocks) to append the spiro motif onto an aryl halide drug core. This method avoids harsh lithiation steps, tolerating sensitive functional groups common in late-stage leads.
Mechanism: Ir/Ni Dual Catalysis.[4] The Iridium photocatalyst generates a radical from the spiro-acid via oxidative decarboxylation. This alkyl radical is intercepted by a Nickel catalyst (bound to the aryl halide), which undergoes reductive elimination to form the C(sp³)–C(sp²) bond.
Materials
-
Spiro Precursor: Spiro[3.3]heptane-2-carboxylic acid (or analogs).
-
Coupling Partner: Aryl/Heteroaryl bromide or iodide (The "Drug Core").
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.02 equiv).
-
Metal Catalyst: NiCl2·glyme (0.05 equiv).
-
Ligand: dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (0.05 equiv).
-
Base: Cs2CO3 (1.5 equiv).
-
Solvent: DMF or DMSO (0.1 M).
-
Light Source: Blue LED (450 nm, ~30-40W).
Step-by-Step Workflow
-
Catalyst Pre-complexation:
-
In a vial, dissolve NiCl2·glyme (1.1 mg, 5 µmol) and dtbbpy (1.3 mg, 5 µmol) in 100 µL DMF. Sonicate for 1-2 mins until the solution turns clear green/blue. Crucial: Pre-complexing ensures active catalytic species formation.
-
-
Reaction Assembly:
-
To an 8 mL reaction vial equipped with a stir bar, add:
-
Aryl Bromide (0.10 mmol, 1.0 equiv).
-
Spiro-Carboxylic Acid (0.15 mmol, 1.5 equiv).
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2.2 mg, 2 µmol).
-
Cs2CO3 (49 mg, 0.15 mmol).
-
-
Add the pre-complexed Ni/Ligand solution.
-
Add remaining DMF to reach 1.0 mL total volume (0.1 M concentration).
-
-
Degassing (Critical):
-
Sparge the solution with Argon or Nitrogen for 10-15 minutes. Note: Oxygen quenches the excited state of the Iridium catalyst and oxidizes the Nickel catalyst.
-
-
Irradiation:
-
Seal the vial (Parafilm over cap). Place in a photoreactor or approx. 2-3 cm from a Blue LED Kessil lamp. Fan cooling is recommended to keep temp < 35°C.
-
Stir vigorously for 12–24 hours.
-
-
Workup:
-
Dilute with EtOAc (5 mL) and wash with water (2 x 5 mL) and brine.
-
Dry over Na2SO4, concentrate, and purify via flash chromatography.
-
Mechanistic Visualization
Figure 2: Synergistic Ir/Ni catalytic cycle. The spiro-radical is generated via photoredox and captured by the nickel cycle to form the C-C bond.
Protocol B: Minisci-Type Radical Alkylation
For direct attachment of spiro[3.3]heptane motifs to electron-deficient heterocycles (e.g., pyridines, quinolines, pyrazines) without a halide handle. This uses spiro-sulfinates or spiro-acids with an oxidant.
Materials
-
Substrate: Heteroaromatic Drug Core (must be electron-deficient).
-
Reagent: Sodium spiro[3.3]heptane-2-sulfinate (Langlois bioisostere reagent).
-
Oxidant: t-BuOOH (TBHP) (3.0 equiv).
-
Solvent: DCM/Water biphasic system (1:1).
-
Additives: TFA (1.0 equiv) to activate the heterocycle.
Step-by-Step Workflow
-
Preparation:
-
Dissolve the Heterocycle (0.2 mmol) and Sodium Spiro-Sulfinate (0.4 mmol, 2.0 equiv) in DCM (1 mL) and Water (1 mL).
-
-
Activation:
-
Add TFA (0.2 mmol) dropwise. (Protonation of the heterocycle increases electrophilicity).
-
-
Initiation:
-
Add TBHP (70% aq. solution, 0.6 mmol) slowly at 0°C, then warm to Room Temperature.
-
-
Reaction:
-
Stir vigorously for 12 hours. The reaction relies on the generation of the spiro-radical from the sulfinate, which attacks the protonated heterocycle.
-
-
Workup:
-
Neutralize with sat. NaHCO3. Extract with DCM.
-
Note: This reaction often produces regioisomers. Careful HPLC separation is usually required.
-
Troubleshooting & Optimization (Expertise)
Regioselectivity Issues (Minisci)
-
Problem: The spiro radical adds to multiple positions on the heterocycle.
-
Solution: Block sensitive positions with halides (which can be removed later) or use the Decarboxylative Protocol (Protocol A) which is strictly site-specific (ipso-substitution of the halide).
Low Yield in Photoredox
-
Problem: Reaction turns black/precipitates; no product.
-
Cause: Catalyst deactivation by O2 or inefficient light penetration.
-
Fix:
-
Freeze-Pump-Thaw: More effective than sparging for removing O2.
-
Concentration: If the solution is too dark/opaque, dilute to 0.05 M. Light must penetrate the vial.
-
Stoichiometry: Increase the Spiro-Acid to 2.0 equiv. Radicals are high-energy species and can quench via side pathways (H-atom abstraction from solvent).
-
Solubility of Spiro-Blocks[5]
-
Insight: While spiro[3.3]heptanes improve final drug solubility, the building blocks (especially amino-acids) can be zwitterionic and hard to dissolve in organic solvents.
-
Fix: Use the Cesium salt of the acid (generated in situ) or protect the amine (Boc) before coupling.
References
-
Mykhailiuk, P. K. (2023).[5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2011).[6] "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters.
-
Zuo, Z., et al. (2014).[7] "Merger of photoredox and nickel catalysis: Decarboxylative cross-coupling of carboxylic acids with vinyl halides."[4] Science.
-
Mykhailiuk, P. K. (2017). "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie.
-
Sigma-Aldrich/Merck. "Spirocyclic Building Blocks for Scaffold Assembly." Technical Article.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 4. Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 2-Bromo-6-fluorospiro[3.3]heptane
Molecule Profile & Separation Challenges
The Analyte: 2-bromo-6-fluorospiro[3.3]heptane is a rigid, sp³-rich scaffold often used as a bioisostere for phenyl rings in medicinal chemistry. Unlike flexible alkyl chains, the spiro[3.3]heptane core consists of two cyclobutane rings joined at a single quaternary carbon (C4), oriented perpendicular to each other.
Chirality Context: The 2,6-disubstitution pattern on the spiro[3.3]heptane core induces chirality. Because the two rings are orthogonal:
-
Symmetry Breaking: The presence of two different halogens (Br and F) eliminates the possibility of a plane of symmetry (
improper rotation axis is destroyed). -
Stereoisomers: You will likely encounter diastereomers (often referred to as cis/trans or syn/anti relative to the molecular axis) which are both chiral. Therefore, a complete separation may require resolving four peaks (two pairs of enantiomers), unless the diastereomers are pre-separated by achiral chromatography (e.g., silica flash or achiral C18).
Primary Challenges:
-
Weak UV Chromophore: The molecule lacks conjugated
-systems. Detection by standard UV (254 nm) will fail. -
Low Polarity: The di-halogenated hydrocarbon structure is highly lipophilic, requiring careful solvent selection to ensure retention on polar chiral stationary phases (CSPs).
Troubleshooting Guide (Q&A Format)
Issue 1: "I see no peaks or very negative dips in my chromatogram."
Diagnosis: Detection Method Failure. This molecule has no aromatic rings or carbonyl groups. It relies solely on the weak absorbance of C-Br/C-F bonds, which only absorb in the low UV range (<210 nm).
Corrective Action:
-
Switch Detection Mode: Do not use UV 254 nm.
-
Option A (Preferred): Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) . These are universal detectors suitable for non-chromophoric compounds.
-
Option B (UV Optimization): If you must use UV, set the wavelength to 205–210 nm . Ensure your mobile phase is UV-transparent at this range (use HPLC-grade Hexane/Heptane; avoid acetone or low-grade ethyl acetate).
-
Option C (GC-FID): Since this is a low-molecular-weight halide, Chiral Gas Chromatography (GC) with FID detection is often more sensitive than HPLC for this specific class.
-
Issue 2: "The enantiomers are co-eluting (Single Peak) on my ODS column."
Diagnosis: Incorrect Stationary Phase. Standard C18 (ODS) columns separate based on hydrophobicity, not 3D spatial arrangement. They cannot separate enantiomers.
Corrective Action:
-
Switch to Polysaccharide CSPs: You must use a Chiral Stationary Phase.
-
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG). The helical groove of amylose is particularly effective for inclusion of rigid spiro-cycles.
-
Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
-
Mechanism: The separation relies on the "fit" of the spiro-halide into the chiral cavities of the polymer.
Issue 3: "I have separation, but the peaks are extremely broad."
Diagnosis: Mass Transfer Issues or Solubility Mismatch. Rigid spiro-molecules can suffer from slow mass transfer in the stationary phase pores if the solvent viscosity is too high or if the sample solvent is too strong.
Corrective Action:
-
Temperature Control: Increase column temperature to 30°C or 35°C . This lowers mobile phase viscosity and improves mass transfer kinetics, sharpening the peaks.
-
Sample Diluent: Dissolve the sample in the mobile phase (e.g., Hexane/IPA). Do not inject a sample dissolved in pure DMSO or DCM into a Normal Phase system; this causes "solvent washout" effects that broaden peaks.
Standard Operating Procedures (SOPs)
Protocol A: Chiral HPLC (Analytical & Semi-Prep)
-
Column: Chiralpak IG or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Base: n-Hexane or n-Heptane (90-98%).
-
Modifier: Isopropanol (IPA) or Ethanol (2-10%).
-
Note: Start with 98:2 Hexane:IPA . Halogenated spirocycles are non-polar and elute quickly. Low alcohol content increases retention, allowing more time for chiral recognition.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm or RI/ELSD.
Protocol B: Chiral GC (High Sensitivity/Volatile Analysis)
-
Column: Cyclodextrin-based phase (e.g., Rt-βDEXse or Hydrodex β-6TBDM).
-
Why: The cavity size of
-cyclodextrin is ideal for including small bicyclic/spiro fragments.
-
-
Carrier Gas: Helium (1.0 mL/min, constant flow).
-
Oven Program:
-
Start: 40°C (Hold 1 min).
-
Ramp: 2°C/min to 160°C.
-
Note: Slow ramp rates are crucial for resolving subtle chiral shifts in rigid halides.
-
-
Detector: FID (Flame Ionization Detector) @ 250°C.
Method Development Logic (Visualization)
The following diagram outlines the decision matrix for separating 2-bromo-6-fluorospiro[3.3]heptane, prioritizing the detection of non-chromophoric species.
Caption: Decision tree for method selection, highlighting the critical choice between HPLC (with specialized detection) and GC based on the lack of a strong chromophore.
Quantitative Data Summary
The following table summarizes expected retention behaviors based on analogous spiro[3.3]heptane separations (e.g., spiro-dicarboxylic acids and diazaspiro derivatives).
| Parameter | HPLC (Normal Phase) | GC (Chiral) |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Permethylated |
| Typical | 1.10 – 1.35 | 1.05 – 1.15 |
| Resolution ( | > 2.0 (Baseline) | > 1.5 (Baseline) |
| Analysis Time | 10 – 15 mins | 20 – 40 mins |
| Detection Limit | High (requires RI/ELSD) | Very Low (FID is sensitive) |
| Scalability | High (mg to g scale) | None (Analytical only) |
Frequently Asked Questions (FAQs)
Q: Is 2-bromo-6-fluorospiro[3.3]heptane actually chiral? I thought spiro compounds were meso. A: Spiro[3.3]heptanes with identical substituents at 2,6-positions can indeed form meso isomers (cis-form). However, because your substituents are different (Bromine vs. Fluorine), the molecular symmetry is broken. There is no mirror plane and no center of inversion. Therefore, all stereoisomers of 2-bromo-6-fluorospiro[3.3]heptane are chiral.
Q: Can I use Supercritical Fluid Chromatography (SFC)? A: Yes, absolutely. SFC is actually an excellent choice for this molecule. The halogenated structure has high solubility in supercritical CO₂, and the low viscosity of SC-CO₂ improves resolution for rigid cage-like molecules.
-
Recommended SFC Column: Chiralpak IG or IC.
-
Co-solvent: 5-10% Methanol (no additives needed as the molecule is neutral).
Q: How do I determine which peak is which enantiomer? A: Without an authentic standard of known absolute configuration, you cannot identify them by retention time alone. You must use:
-
X-ray Crystallography: If you can crystallize it (or a derivative).[1][2]
-
Chiral Detector: An in-line Polarimeter (OR) or Circular Dichroism (CD) detector will tell you the sign of rotation (+/-) for each peak, but not the absolute (R/S) configuration without computational comparison (TD-DFT).
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv, 2024.
-
Enantiopure spiro[3.3]heptane-2,6-dicarboxylic Acid. PubMed, 2002.[3]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect, 2000.
-
A Guide to the Analysis of Chiral Compounds by GC. Restek / GCMS.cz.
-
Chiral HPLC Separations Guide. Phenomenex.
Sources
optimizing yield in cross-coupling of sterically hindered spiro bromides
This is Ticket #8492: Optimization of Sterically Hindered Spiro Bromide Cross-Coupling . Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Catalysis Division.
Executive Summary
You are encountering low yields in the cross-coupling of spirocyclic bromides . This is a common bottleneck caused by the rigid, orthogonal geometry of spiro scaffolds (e.g., spiro[3.3]heptanes, spiro[2.5]octanes) which creates exceptional steric bulk around the electrophilic carbon.
Standard protocols (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail here because they cannot overcome the activation energy required for oxidative addition at a hindered center, or they suffer from protodehalogenation due to stalled transmetallation.
This guide creates a bifurcated strategy based on your specific substrate class:
-
Scenario A: Aryl Bromides attached to a Spiro Scaffold (Hindered sp²-sp²).
-
Scenario B: Alkyl Bromides directly on the Spiro Ring (Difficult sp³-sp² or sp³-sp³).
Module 1: Diagnostic Decision Matrix
Before mixing reagents, identify your substrate class to select the correct catalytic cycle.
Figure 1: Catalyst selection decision tree. Choosing the wrong metal center (Pd vs. Ni) is the #1 cause of failure in spiro couplings.
Module 2: The "Hardware" – Catalyst & Ligand Selection
Scenario A: Hindered Aryl Bromides (The Buchwald Approach)
If your bromine is on a phenyl/pyridine ring adjacent to a spiro junction, the challenge is Oxidative Addition (OA) . The spiro bulk prevents the Pd(0) species from approaching the C-Br bond.
-
The Fix: Use Dialkylbiaryl Phosphine Ligands .
-
Why: These ligands (SPhos, XPhos) are electron-rich (boosting OA) and bulky. Counter-intuitively, their bulk promotes the formation of the reactive monoligated [L1-Pd(0)] species rather than the inactive [L2-Pd(0)] species.
-
Recommendation:
-
Ligand: XPhos (general purpose) or SPhos (for extreme steric hindrance).
-
Precatalyst: XPhos-Pd-G4 . Do not use in-situ generation (Pd(OAc)₂ + Ligand) for spiro systems; the activation is too slow, leading to Pd black precipitation.
-
Scenario B: Alkyl Bromides (The Gregory Fu Approach)
If your bromine is directly on the spiro ring (e.g., 1-bromospiro[3.3]heptane), standard Pd chemistry will fail due to slow OA and rapid β-hydride elimination.
-
The Fix: Nickel Catalysis or Pd-P(tBu)₃ .
-
Why: Nickel has a smaller atomic radius and more accessible oxidation states (Ni(I)/Ni(III)) for radical pathways, which are often required for tertiary or hindered secondary alkyl halides.
-
Recommendation:
-
System: NiCl₂·glyme (10 mol%) + dtbbpy (15 mol%).
-
Alternative: Pd(P(tBu)₃)₂ . The massive cone angle of P(tBu)₃ forces the formation of highly reactive 12-electron Pd species.
-
Module 3: Experimental Protocol (Optimized)
Protocol A: Suzuki Coupling of Hindered Aryl-Spiro Bromides
Use this for: 4-(spiro[3.3]heptan-2-yl)bromobenzene type substrates.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |
| Catalyst | XPhos-Pd-G4 | 0.02 - 0.05 | G4 precatalyst ensures 1:1 Pd:L ratio. |
| Base | K₃PO₄ (aqueous, 3M) | 3.0 | Weak bases minimize side reactions. |
| Solvent | THF or 1,4-Dioxane | N/A | THF often gives better rates for spiro systems due to solubility. |
| Temp | 60°C - 80°C | N/A | Do not overheat; spiro rings can be thermally sensitive. |
Step-by-Step:
-
Charge a vial with the spiro bromide (1.0 equiv), boronic acid (1.5 equiv), and XPhos-Pd-G4 (2-5 mol%).
-
Seal and purge with Argon (3x). Oxygen is the enemy of the active monoligated species.
-
Add degassed THF (0.2 M concentration).
-
Add degassed 3M K₃PO₄ (3.0 equiv).
-
Stir vigorously at 60°C. Note: If the reaction stalls at 50% conversion, add a second shot of precatalyst (1 mol%) rather than raising the temperature.
Protocol B: Negishi/Suzuki of Alkyl Spiro Bromides
Use this for: 2-bromospiro[3.3]heptane type substrates.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][9] | Notes |
| Catalyst | NiCl₂[10]·glyme | 0.10 | Nickel is less active than Pd; higher loading needed. |
| Ligand | dtbbpy | 0.15 | 4,4'-di-tert-butyl-2,2'-bipyridine.[9] |
| Reductant | Mn or Zn dust | 2.0 | Required if using reductive cross-electrophile coupling. |
| Solvent | DMA or NMP | N/A | Polar solvents stabilize the Ni intermediates. |
Module 4: Troubleshooting & FAQs
Q1: My reaction yields 100% starting material recovery. The catalyst isn't dead (solution is still clear/yellow), but nothing happens.
-
Diagnosis: Failed Oxidative Addition. The steric barrier of the spiro ring is too high for your current ligand.
-
Fix: Switch to CataCXium A or P(tBu)₃ . These ligands have massive cone angles that force the metal into a super-reactive state. Alternatively, switch from Pd to Ni (Protocol B).
Q2: I see significant "Protodehalogenation" (Ar-Br becomes Ar-H).
-
Diagnosis: This is a symptom of stalled transmetallation . The Pd has inserted into the bromide, but the boronic acid cannot transfer its group due to steric clash. The Pd intermediate then scavenges a proton from the solvent or moisture.
-
Fix:
-
Switch to anhydrous conditions (use Cs₂CO₃ or K₂CO₃ in dry Dioxane/Toluene).
-
Use Boronic Esters (BPin) instead of acids; they are less prone to protodeboronation but require stronger activation (add a drop of water or use KHF₂).
-
Q3: Can I use microwave heating?
-
Answer: Use caution. While microwaves accelerate kinetics, spirocyclic rings (especially 4-membered rings like oxetanes/azetidines) possess significant ring strain (~26 kcal/mol). Rapid superheating can trigger ring-opening decomposition. Conventional heating at 60-80°C is safer for scale-up.
References
-
Buchwald Ligands (SPhos/XPhos): Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." J. Am. Chem. Soc. 2004, 126, 13028.Link
-
G3/G4 Precatalyst Activation: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladium Precatalysts." J. Org.[2][7] Chem. 2014, 79, 4161.Link
-
Alkyl Halide Coupling (Gregory Fu): Lu, Z.; Fu, G. C.[6] "Nickel-Catalyzed Cross-Couplings of Unactivated Tertiary Alkyl Halides." Angew. Chem. Int. Ed. 2010, 49, 6676.Link
-
Protodehalogenation Mechanisms: Glover, B. et al. "Mechanistic studies on the Suzuki-Miyaura coupling." Tetrahedron 2015, 71, 1344.Link
Sources
- 1. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Nickel-catalyzed cross-electrophile coupling of aryl bromides and cyclic secondary alkyl bromides with spiro-bidentate-pyox ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Spiro[3.3]heptane Synthesis & Bromide Integrity
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Side Reaction Mitigation
Executive Summary
The synthesis of spiro[3.3]heptane derivatives (and their heteroatom analogs like 2,6-diazaspiro[3.3]heptane) represents a battle against ring strain (~63 kcal/mol). The critical ring-closing step—typically involving the double alkylation of a nucleophile with 1,1-bis(bromomethyl)cyclobutane or a pentaerythritol tetrabromide derivative—is prone to debromination side reactions.
These side reactions generally manifest in two forms:
-
Reductive Hydrodebromination (Br → H): Radical-mediated loss of functionalization.
-
Reductive Elimination (Br → Alkene): Formation of exocyclic double bonds or fragmentation.
This guide provides the mechanistic causality and validated protocols to suppress these pathways and favor the desired
Module 1: Mechanistic Diagnostics
Before adjusting your protocol, you must identify which debromination pathway is active. Use the diagram below to map your observed byproducts to the root cause.
Pathway Analysis: The Competition
Figure 1: Competing kinetic pathways in spiro[3.3]heptane ring closure. The high energy of the transition state makes the system sensitive to Single Electron Transfer (SET) and Elimination (E2).
Module 2: Troubleshooting & Optimization
Issue 1: The "Phantom" Yield (Hydrodebromination)
Symptom: LCMS shows mass peaks corresponding to
| Variable | Optimization Protocol | Mechanism |
| Reagent Purity | Use 99.9% purity bases or re-crystallize. Avoid technical grade NaH. | Trace metals in bulk bases act as SET catalysts, donating electrons to the C-Br bond. |
| Atmosphere | Strict Degassing (Sparging with Ar/N2 for 20 min). | Oxygen can propagate radical chains. Removing it terminates the radical pathway. |
| Additives | Add Radical Scavengers (e.g., 1-5 mol% Galvinoxyl or BHT). | Scavengers trap carbon-centered radicals before they abstract a hydrogen from the solvent. |
| Light | Wrap reaction vessels in aluminum foil . | C-Br bonds are photosensitive; ambient light can initiate homolytic cleavage. |
Issue 2: Alkene Formation (Elimination)
Symptom: NMR shows vinylic protons (exocyclic double bonds). Root Cause: The base is acting as a Brønsted base (proton abstraction) rather than a nucleophile promoter, or the nucleophile is too bulky.
The "Cesium Effect" Solution:
Replace Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) with Cesium Carbonate (
-
Why? The large ionic radius of Cesium creates a "naked" anion effect, increasing the nucleophilicity of your malonate/amine without increasing the basicity to the point of promoting E2 elimination. It also aids in pre-organizing the conformation for closure.
Module 3: Validated Synthetic Protocol
Target: Generic synthesis of a spiro[3.3]heptane derivative via double alkylation. Context: This protocol is designed to minimize debromination by controlling SET and E2 pathways.
Materials
-
Precursor: 1,1-bis(bromomethyl)cyclobutane (or equivalent).[1][4]
-
Nucleophile: Diethyl malonate (or amine derivative).
-
Base: Cesium Carbonate (
), dried. -
Solvent: Anhydrous DMF or DMSO (High dielectric constant promotes
).
Step-by-Step Workflow
-
System Preparation (Critical for Anti-Debromination):
-
Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon.
-
Dark Mode: Wrap the flask in aluminum foil to prevent photo-initiated radical debromination.
-
-
Reagent Activation:
-
Charge flask with
(2.5 equiv). -
Add Anhydrous DMF (0.1 M concentration relative to precursor).
-
Optional: Add 1 mol% BHT (butylated hydroxytoluene) if previous runs showed hydrodebromination.
-
-
Nucleophile Formation:
-
Add the nucleophile (1.0 equiv) dropwise at room temperature.
-
Stir for 30 minutes. Ensure the slurry is uniform.
-
-
Controlled Cyclization:
-
Dissolve 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) in a minimal amount of DMF.
-
Slow Addition: Add the bromide solution via syringe pump over 2–4 hours at elevated temperature (typically 80–100 °C).
-
Why? Keeping the concentration of unreacted bromide low relative to the nucleophile favors intermolecular
(first bond) and rapid intramolecular (second bond) over bimolecular side reactions.
-
-
Workup:
-
Filter off inorganic salts (
) before aqueous workup to prevent emulsion. -
Dilute with EtOAc, wash with 5% LiCl (to remove DMF).
-
Workflow Visualization
Figure 2: Operational workflow emphasizing radical suppression and kinetic control.
Frequently Asked Questions (FAQ)
Q: I am using Zinc (Zn) for ring closure and getting spiropentane instead of spiro[3.3]heptane. Why?
A: Zinc acts as a 2-electron donor. Reacting 1,3-dibromides (or 1,1-bis(bromomethyl) derivatives) with Zn typically triggers a Gustavson reaction (reductive cyclization), ejecting both bromines to form a cyclopropane ring (spiropentane) rather than the desired alkylation. To make spiro[3.3]heptane, you must use a base-mediated alkylation (
Q: Can I use NaH instead of Cesium Carbonate? A: You can, but the risk of side reactions increases. NaH is a strong, small base that can act as a Single Electron Transfer (SET) agent, promoting radical debromination. If you must use NaH, ensure it is oil-free and consider adding a radical scavenger.
Q: Why does my reaction turn dark brown/black? A: This often indicates radical polymerization or decomposition of the solvent/reagents via SET pathways. If this occurs alongside low yields, it confirms that "debromination" (radical pathway) is dominating. Switch to the "Dark Mode" protocol (foil-wrapped) and degas solvents thoroughly.
References
-
Process Development of Spiro[3.
- Title: Practical Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-derived Building Blocks.
- Source:J. Org. Chem. 2018, 83, 11, 6006–6014.
-
URL:[Link]
-
Scalability and Safety in Spiro Synthesis
-
Mechanisms of Debromination (Radical/SET)
-
The "Cesium Effect" in Cyclization
- Title: Cesium carbonate as a vers
- Source:Chem. Soc. Rev., 2004. (General reference for the protocol choice).
-
URL:[Link]
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Bromo-6-fluorospiro[3.3]heptane
Status: Active Ticket ID: SPIRO-F-BR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Welcome to the Spirocycle Purification Hub
You are likely here because you are facing one of three specific problems with your 2-bromo-6-fluorospiro[3.3]heptane intermediate:
-
The "Ghost" Peak: You cannot see the compound on your UV detector.
-
The Isomer Blob: You have a mixture of diastereomers (syn/anti) that co-elute on standard gradients.
-
The Vanishing Act: Your yield plummeted after concentrating the fraction on the rotavap.
This guide addresses the unique physicochemical challenges of the spiro[3.3]heptane scaffold—specifically the rigid, puckered geometry that dictates its separation physics.
Module 1: Diastereomer Separation (The "Hard" Science)
The Core Challenge: Syn vs. Anti
The 2,6-disubstitution pattern on the spiro[3.3]heptane core creates two diastereomers:
-
Syn (cis-like): The C-Br and C-F bonds are oriented toward the same face of the molecular envelope.
-
Anti (trans-like): The bonds are oriented toward opposite faces.
Why this matters for purification: Because the spiro[3.3]heptane core is rigid, these isomers have distinct dipole moments.
-
Syn Isomer: The dipoles of the C-F and C-Br bonds partially reinforce each other, resulting in a higher net dipole moment .
-
Anti Isomer: The dipoles partially cancel (vector cancellation), resulting in a lower net dipole moment .
Result: The anti isomer is less polar and will elute first on normal phase silica, often with significant separation from the syn isomer if the solvent system is non-polar enough.
Protocol: High-Resolution Flash Chromatography
Do NOT use: Standard Ethyl Acetate/Hexane gradients (often too polar/compressive). DO use: Pentane/Diethyl Ether or Pentane/Dichloromethane.
| Parameter | Recommendation | Mechanism |
| Stationary Phase | High-performance Silica (15–20 µm spherical) | Smaller particle size is critical for resolving the subtle hydrodynamic radius differences between isomers. |
| Solvent A | Pentane (or Heptane) | Low boiling point allows for gentle concentration (see Module 3). |
| Solvent B | Diethyl Ether (Et₂O) or TBME | Provides "soft" polarity modulation without the aggressive displacement of EtOAc. |
| Gradient | 0% → 5% B over 10 CVsHold 5% B for 5 CVs5% → 15% B over 10 CVs | Shallow gradients prevent the "bunching" of isomers. |
| Loading | Dry load on Celite | Liquid injection in polar solvents (DCM) will broaden bands and ruin resolution. |
Visual Workflow: The Separation Logic
Caption: Workflow for selecting the appropriate chromatographic strategy based on initial TLC screening.
Module 2: Detection (The "Invisible" Problem)
The Issue
2-bromo-6-fluorospiro[3.3]heptane lacks a conjugated π-system. It is UV transparent at standard wavelengths (254 nm). Relying on UV triggers will result in collecting the solvent front or nothing at all.
Troubleshooting Guide: Visualization
Q: How do I see my compound during Flash Chromatography?
-
Option A (Best): ELSD (Evaporative Light Scattering Detector). This detects any non-volatile analyte. It is the gold standard for spirocycles.
-
Option B (Standard): Refractive Index (RI). Effective for isocratic runs but drifts baseline on gradients.
-
Option C (Manual): "Blind" Collection. Collect all fractions and spot TLC plates.
Q: Which TLC stain works best? Do not use UV. Use destructive visualization.
| Stain | Efficacy | Notes |
| KMnO₄ (Basic) | ⭐⭐⭐⭐⭐ (Excellent) | Oxidizes the C-H bonds in the strained rings. Appears as bright yellow spots on purple background. |
| Iodine (I₂) Chamber | ⭐⭐⭐ (Good) | Reversible. Good for quick checks but fades fast. |
| PMA (Phosphomolybdic Acid) | ⭐⭐ (Fair) | Requires vigorous heating; spirocycles may decompose/sublime before staining. |
| Vanillin | ⭐ (Poor) | Generally ineffective for non-functionalized halospirocycles. |
Module 3: Stability & Volatility (The "Practical" Side)
The Volatility Trap
Small, halogenated spiro[3.3]heptanes have high vapor pressures. They are "waxy solids" or oils that sublime easily.
Critical Warning: If you leave this compound on a high-vacuum pump (0.1 mbar) at room temperature for 1 hour, you will lose significant mass into the pump oil.
Handling Protocol
-
Rotavap:
-
Bath Temp: Do not exceed 30°C.
-
Vacuum: Use ≥ 200 mbar (controlled). Do not use full pump strength.
-
Solvent: This is why we use Pentane (bp 36°C) instead of Heptane (bp 98°C). It allows removal at lower temperatures.
-
-
Drying:
-
Dry under a gentle stream of Nitrogen rather than high vacuum.
-
If high vacuum is necessary, freeze the flask in dry ice/acetone first, then apply vacuum (lyophilization-style) to remove trace solvent, but monitor closely.
-
FAQ: Common User Issues
Q: Can I separate the isomers using recrystallization? A: Generally, no. 2-bromo-6-fluoro derivatives often form waxy solids with low melting points. Unless you derivatize the bromide to a crystalline solid (e.g., via a Suzuki coupling to an aromatic ring), chromatography is required.
Q: I see a third spot on my TLC. What is it? A: This is likely the elimination product. The cyclobutane ring is strained.[1] If you used a basic workup or silica that is too acidic, you might have triggered HBr elimination to form the spiro-alkene. Solution: Add 1% Triethylamine to your column solvent to neutralize the silica.
Q: How do I confirm which isomer is which? A:
-
X-Ray Crystallography: The definitive method if you can grow a crystal.
-
1D NOE / 2D NOESY NMR: Irradiate the proton geminal to the Fluorine.
-
If you see an enhancement of the proton geminal to the Bromine, they are close in space (likely syn, depending on puckering).
-
Note: This is complex in spiroheptanes due to ring dynamics; X-ray is preferred.
-
References
-
Mykhailiuk, P. K. (2021).[2] "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Science, 12, 11294–11305.
-
Burkhard, J. A., & Carreira, E. M. (2010). "Synthesis and Properties of Spiro[3.3]heptanes as Rigid Saturated Bioisosteres." Organic Letters, 12(9), 1944–1947.
-
Chernykh, A. V., et al. (2022). "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry, 87(15), 10199–10210.
-
Mykhailiuk, P. K. (2023).[2] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." ChemRxiv.
Sources
Technical Guide: Stability & Reactivity of 2-Bromo-6-fluorospiro[3.3]heptane Under Basic Conditions
Executive Summary & Molecule Profile
2-bromo-6-fluorospiro[3.3]heptane is a high-value bifunctional building block used primarily as a surrogate for piperidine, cyclohexyl, or phenyl rings in drug discovery. Its value lies in its defined exit vectors and high
However, its unique structural constraints—specifically the ~60 kcal/mol ring strain of the spiro[3.3]heptane core—create a non-intuitive reactivity profile. Unlike acyclic alkyl bromides, the stability of this molecule under basic conditions is governed by the high energy barrier to forming a double bond within the four-membered ring (anti-Bredt-like strain).
| Property | Specification |
| Core Structure | Spiro[3.3]heptane (Two cyclobutane rings sharing C4) |
| Electrophile | Secondary Bromide (C2 position) |
| Substituent | Fluorine (C6 position, distal ring) |
| Primary Risk | Base-mediated degradation via strain-release pathways |
| Reactivity Class | Sluggish |
Core Stability Analysis: The vs. Competition
When subjecting 2-bromo-6-fluorospiro[3.3]heptane to basic conditions (e.g., for nucleophilic substitution), you are managing a competition between substitution and elimination.
The Mechanistic Paradox
In typical secondary alkyl bromides, strong bases favor elimination (
-
Elimination is Disfavored: An
mechanism would generate a double bond within the four-membered ring (spiro[3.3]hept-1-ene). This introduces immense angle strain, making the activation energy for elimination significantly higher than in acyclic systems. -
Substitution is Sterically Impeded: The "puckered" (butterfly) conformation of the cyclobutane ring sterically hinders the backside attack required for
, making these reactions slower than expected.
Conclusion: The molecule is kinetically stable to mild bases (e.g.,
Degradation Pathway Diagram
Figure 1: Reaction pathways under basic conditions. Note that Path B (Elimination) requires significantly higher energy due to the formation of the strained cyclobutene ring.
Troubleshooting Guide & FAQs
Scenario A: "My substitution reaction has stalled or yields are <20%."
Diagnosis: The cyclobutane ring puckering is hindering the nucleophile. Corrective Action:
-
Switch Solvents: Move from THF or DCM to DMF, DMSO, or NMP . The dipole moment is critical to stabilize the transition state.
-
Finkelstein Catalyst: Add 10-20 mol% NaI (Sodium Iodide) or TBAI . This converts the Bromide (good leaving group) to an Iodide (excellent leaving group) in situ, accelerating the
rate without requiring stronger bases. -
Temperature: Increase temperature cautiously to 40-60°C . Do not exceed 80°C without monitoring for elimination.
Scenario B: "I see new spots on TLC that are not my product (Decomposition)."
Diagnosis: You are likely using a base that is too strong (
-
Base Selection: Avoid alkoxides (
, ) and hydrides ( ). -
Recommended Bases: Use Cesium Carbonate (
) or DIPEA . Cesium is particularly effective ("Cesium Effect") in promoting substitution on hindered electrophiles due to the solubility of the carbonate.
Scenario C: "Is the Fluorine atom stable?"
Answer: Yes. The
Experimental Protocols
Protocol 1: Stability Stress Test
Use this to validate your specific batch or reaction conditions.
-
Prepare Stock: Dissolve 10 mg of 2-bromo-6-fluorospiro[3.3]heptane in 0.6 mL of
. -
Add Base: Add 2.0 equivalents of the intended base (e.g.,
, ). -
Monitor: Transfer to an NMR tube.
-
T=0h: Acquire
NMR. Look for the multiplet at δ 4.2–4.5 ppm (CH-Br). -
T=24h (RT): Re-acquire.
-
T=24h (50°C): Heat and re-acquire.
-
-
Analysis:
-
Stable: CH-Br signal remains constant.
-
Elimination: Appearance of olefinic protons (rare) or complex multiplets in the aliphatic region (oligomers). Loss of integral at CH-Br.
-
Protocol 2: Optimized Nucleophilic Substitution (General)
Recommended starting point for amine/thiol coupling.
| Parameter | Recommendation | Rationale |
| Solvent | DMF or DMSO (0.1 M - 0.2 M) | Maximizes nucleophile reactivity. |
| Base | Mild, soluble, minimizes elimination. | |
| Catalyst | TBAI (10 mol%) | Accelerates sluggish |
| Temp | 50°C | Balance between rate and stability. |
| Time | 12 - 24 hours | Reaction will be slower than acyclic analogs. |
References
-
Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives. Organic Letters, 12(9), 1944–1947. Link
-
Ding, X., et al. (2020). Synthesis of 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Journal of Organic Chemistry, 85(15). Link
Disclaimer: This guide is intended for research purposes only. 2-bromo-6-fluorospiro[3.3]heptane is a potent chemical building block; always consult the specific Safety Data Sheet (SDS) and perform a risk assessment before handling.
Sources
resolving diastereomers of 2,6-disubstituted spiro[3.3]heptanes
Technical Support Center: SpiroCycle Solutions Ticket #SPR-206: Resolution of 2,6-Disubstituted Spiro[3.3]heptanes Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance
Executive Summary
The 2,6-disubstituted spiro[3.3]heptane scaffold is a critical bioisostere for para-substituted benzenes and piperidines, offering unique vector alignment (~130° vs 180°) and improved metabolic stability [1, 2]. However, the orthogonal nature of the cyclobutane rings creates complex stereochemical outcomes that confuse standard purification workflows.
This guide addresses the separation of diastereomers (often colloquially referred to as cis/trans or syn/anti) and the subsequent resolution of enantiomers where applicable.
Module 1: Diagnostic Triage & Stereochemical Analysis
"Why do I see 2 peaks on LCMS but 3 peaks on Chiral SFC?"
Before attempting separation, you must define the symmetry of your molecule. The spiro[3.3]heptane core is rigid and orthogonal (D2d symmetry when unsubstituted). Substituents at the 2 and 6 positions lower this symmetry.
Scenario A: Identical Substituents (e.g., 2,6-Dicarboxylic acid)
If your substituents are identical (A–Core–A), you have two diastereomers:
-
Isomer 1 (Achiral/Meso): Possesses
symmetry. It is superimposable on its mirror image. -
Isomer 2 (Chiral/Racemate): Possesses
or symmetry. It exists as a pair of enantiomers ( and ).[1]
-
Chromatography Expectation:
-
Achiral Column (C18): 2 Peaks (Diastereomers: Meso vs. Racemate).
-
Chiral Column: 3 Peaks (Meso + Enantiomer 1 + Enantiomer 2). Note: The Meso peak may co-elute with one enantiomer if the method is not optimized.
-
Scenario B: Different Substituents (e.g., 2-Amino-6-carboxylic acid)
If substituents are different (A–Core–B), the symmetry is broken further.
-
Isomer 1 (Racemate): Chiral pair.
-
Isomer 2 (Racemate): Chiral pair.
-
Chromatography Expectation:
-
Achiral Column: 2 Peaks (Diastereomers).
-
Chiral Column: 4 Peaks (Enantiomer Pair 1 + Enantiomer Pair 2).
-
Module 2: Chromatographic Resolution Protocols
Issue: "Reverse Phase C18 is showing poor resolution or broad shoulders." Root Cause: The lipophilic, rigid spiro-scaffold interacts poorly with the alkyl chains of C18, leading to low shape selectivity.
Protocol A: Supercritical Fluid Chromatography (SFC) Screening (Recommended)
SFC is the gold standard for spirocycles due to its ability to penetrate rigid 3D structures and high diffusivity [3, 4].
| Parameter | Initial Screening Condition | Optimization Strategy |
| Column | Chiralpak AD-H or IG (Amylose/Cellulose based) | Even for diastereomers, "Chiral" columns provide better shape selectivity than C18. |
| Co-Solvent | 15% MeOH (with 0.1% DEA for amines, TFA for acids) | Gradient 5% → 40% MeOH over 5 mins. |
| Pressure | 120 bar (Backpressure) | Increase to 150 bar to improve density/resolution. |
| Temp | 40°C | Lowering to 30°C often improves chiral resolution. |
Why Chiral Columns for Diastereomers?
The "clefts" in amylose/cellulose stationary phases can distinguish the subtle hydrodynamic volume differences between the
Protocol B: Achiral HPLC Alternative
If SFC is unavailable, use columns with rigid stationary phases or pi-pi interaction capabilities.
-
Recommended Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP).
-
Mechanism: The fluorine atoms in PFP interact with the strained cyclobutane rings (which have significant p-character in C-C bonds), enhancing separation factors (
).
Module 3: Workflow Visualization
The following decision tree outlines the logical flow from crude synthesis to isolated isomer.
Caption: Decision matrix for isolating spiro[3.3]heptane isomers, prioritizing SFC but offering chemical derivatization as a fallback.
Module 4: Troubleshooting & FAQs
Q1: I isolated "Peak 1", but after sitting in solution, it became a mixture again. Is it epimerizing?
-
Answer: Unlikely. The spiro[3.3]heptane skeleton is configurationally stable.
-
Diagnosis: You likely have a salt disproportionation issue or rotamerism if amide bonds are present.
-
Test: Run High-Temperature NMR (60°C). If peaks coalesce, it's rotamers. If not, check the acidity of your solvent; acid-catalyzed ring-opening/closing is rare but possible under extreme conditions.
Q2: How do I assign absolute configuration without X-ray?
-
Answer: It is extremely difficult due to the symmetry.
-
Dipole Moment Calculation: The
(racemic) isomer often has a different net dipole than the (meso) isomer. Calculate the dipole (DFT) and correlate with elution order on Normal Phase (more polar elutes later). -
NMR NOE: 1D-NOE is often inconclusive due to the distance (approx 4-5 Å) across the spiro center.
-
Recommendation: Synthesize a derivative with a heavy atom (Br, I) and obtain a small molecule X-ray structure [1, 5].
-
Q3: Can I use crystallization?
-
Answer: Yes, for Scenario A (Identical substituents). The Meso compound often has significantly different solubility and melting point than the Racemate due to crystal packing efficiency.
-
Tip: Try recrystallization from EtOAc/Heptane. The higher symmetry isomer (often Meso) tends to crystallize first.
References
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][3][4][5] Angewandte Chemie International Edition. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link
-
Schaffrath, M., Weidmann, V., & Maison, W. (2014).[6] Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. Journal of Chromatography A. Link
-
Toribio, L., del Nozal, M. J., Bernal, J. L., Alonso, C., & Jiménez, J. J. (2002). Separation of antifungal chiral drugs by SFC and HPLC: a comparative study. Journal of Biochemical and Biophysical Methods. Link
-
Nohmura, Y., Tsuritani, T., & Imada, Y. (2002). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic Acid.[1] Enantiomer. Link
Sources
- 1. Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. | Merck [merckmillipore.com]
Technical Support Center: Handling Volatile Spiro[3.3]heptane Intermediates
Status: Active Topic: Volatility Management, Stability, and Isolation Protocols for Spiro[3.3]heptane Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Process R&D
Core Safety & Handling Directives (Critical)
The "Phantom Yield" Phenomenon
Issue: Researchers frequently report >50% mass balance loss during the concentration of spiro[3.3]heptane intermediates (amines, alcohols, and hydrocarbons). Root Cause: The spiro[3.3]heptane core (MW ~96 Da) is a compact, rigid, lipophilic scaffold. Unlike flexible alkyl chains, its globular shape reduces intermolecular surface area contact, significantly lowering boiling points and increasing vapor pressure (volatility). Immediate Action:
-
STOP using high-vacuum manifolds (<10 mbar) for non-polar intermediates.
-
NEVER dry free-base amines or alcohols to constant weight on a high-vacuum line without cooling.
-
ALWAYS telescope volatile intermediates into the next step or isolate as a salt.[1]
Ring Strain & Stability
Hazard: The spiro[3.3]heptane system possesses significant ring strain (~52 kcal/mol total, ~26 kcal/mol per cyclobutane ring). Risk: While kinetically stable under neutral conditions, exposure to strong Lewis acids or excessive heat (>150°C) can trigger ring-opening polymerization or rearrangement to bicyclo[4.1.0]heptane systems.
Troubleshooting Guide & FAQs
Category A: Yield Loss & Isolation
Q1: "I synthesized spiro[3.3]heptan-2-amine, but after rotavap, my flask is empty. Where did it go?" A: You likely co-evaporated your product with the solvent.
-
The Science: Low-molecular-weight spirocyclic amines are highly volatile oils. They form azeotropes with common solvents like DCM and ether.
-
The Fix (Salt Formation Protocol): Do not isolate the free amine.
-
Dissolve the crude reaction mixture in Et₂O or EtOAc.
-
Cool to 0°C.
-
Add 1.1 equivalents of 4M HCl in dioxane or a saturated solution of oxalic acid.
-
Filter the resulting non-volatile solid salt.
-
Note: Oxalate salts are often more crystalline and less hygroscopic than hydrochlorides for this scaffold.
-
Q2: "My yield is low even after column chromatography. Is the product decomposing on silica?" A: Possibly, but sublimation is a more likely culprit if you used a vacuum to dry the fractions.
-
The Science: Spiro[3.3]heptane derivatives sublime easily due to their globular, "greasy" nature.
-
The Fix:
-
Elute with low-boiling solvents (Pentane/Ether) to allow gentle concentration.
-
Stop evaporation when the solvent volume is ~5 mL.
-
Transfer to a tared vial and remove the final traces of solvent under a gentle stream of nitrogen, not vacuum.
-
Category B: Analytical Anomalies
Q3: "The NMR spectrum of my spiro[3.3]heptane derivative shows broad, unresolved multiplets. Is it impure?" A: Not necessarily.[1] This is likely due to ring puckering dynamics .
-
The Science: Cyclobutane rings are not planar; they exist in a puckered conformation that flips rapidly at room temperature. Substituents on the ring experience an averaging of chemical environments (
vs ). -
The Fix:
-
Run the NMR at a lower temperature (e.g., -40°C) to freeze the conformers and sharpen the signals.
-
Look for the characteristic "roofing" effect in the multiplets, which is typical for the geminal protons of the cyclobutane ring.
-
Experimental Workflows
Workflow 1: Safe Isolation of Volatile Spiro-Amines
Use this protocol when the amine intermediate must be stored.
Step-by-Step Methodology:
-
Extraction: Perform standard aqueous workup (e.g., extraction of Boc-deprotected amine with DCM).
-
Drying: Dry organic layer over anhydrous
. Do not concentrate yet. -
Salt Formation:
-
Transfer the dried organic solution to a reaction flask.
-
Cool to 0–5°C in an ice bath.
-
Dropwise Addition: Add 4M HCl in Dioxane (1.2 equiv) slowly. A white precipitate should form immediately.
-
-
Isolation:
-
Concentrate the mixture to ~25% of its original volume on a rotavap (Bath temp < 30°C, Pressure > 100 mbar).
-
Add excess
or Pentane to maximize precipitation. -
Filter the solid under a nitrogen blanket (avoiding moisture absorption).
-
-
Storage: Store the salt at -20°C.
Workflow 2: Telescoping (The "No-Isolation" Route)
Recommended for maximum yield conservation.
Step-by-Step Methodology:
-
Precursor Conversion: Complete the reaction forming the volatile intermediate (e.g., reduction of spiro-ketone to alcohol).
-
Solvent Switch (If necessary):
-
If the next step requires a different solvent (e.g., DMF), add the high-boiling solvent before removing the low-boiling extraction solvent.
-
Evaporate the low-boiler (e.g., ether) selectively by controlling the vacuum pressure, leaving the product dissolved in the high-boiler.
-
-
Quantification: Use qNMR (Quantitative NMR) with an internal standard (e.g., trimethoxybenzene) on an aliquot of the solution to determine the exact yield without isolating the bulk material.
-
Next Step: Proceed directly with the solution.
Visual Decision Guides
Figure 1: Volatile Intermediate Handling Strategy
Caption: Decision tree for handling spiro[3.3]heptane intermediates based on functional group stability and volatility risks.
Figure 2: Troubleshooting "Low Yield" Investigation
Caption: Diagnostic workflow for identifying root causes of mass loss during spiro[3.3]heptane synthesis.
Quantitative Data Reference
Table 1: Estimated Volatility Profiles of Common Spiro[3.3]heptane Intermediates Note: Boiling points are estimated based on structural analogues and experimental observations.
| Compound Class | Representative Structure | Approx.[1][2][3][4][5][6][7][8][9][10] Boiling Point (760 mmHg) | Volatility Risk | Recommended Handling |
| Parent Hydrocarbon | Spiro[3.3]heptane | ~107°C | High | Do not concentrate to dryness. |
| Amine | Spiro[3.3]heptan-2-amine | ~140°C (Oil) | High | Convert to HCl salt immediately. |
| Alcohol | Spiro[3.3]heptan-2-ol | ~160°C | Moderate | Avoid high vacuum; use |
| Ketone | Spiro[3.3]heptan-2-one | ~150°C | Moderate | Store cold; prone to sublimation. |
| Carboxylic Acid | Spiro[3.3]heptane-2-COOH | Solid (mp >100°C) | Low | Standard handling permissible. |
References
-
Spiro[3.3]heptane Properties & Synthesis Title: Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.[11][12] Source:Tetrahedron (2023). URL:[Link]
-
Bioisosterism & Drug Design Applications Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[4][9][13][14] Source:ChemRxiv (Preprint). URL:[Link]
-
General Ring Strain Data Title: Stability of Cycloalkanes - Ring Strain. Source:Chemistry LibreTexts. URL:[Link][10][13][14][15]
-
Isolation of Volatile Amines (General Protocol) Title: Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.[6] Source:National Institutes of Health (NIH). URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Spiro[3.3]heptane | C7H12 | CID 20277173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiroheptane - Wikipedia [en.wikipedia.org]
- 4. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 5. PubChemLite - Spiro[3.3]heptane-2-carboxylic acid (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro[3.3]heptane-2,6-dione | C7H8O2 | CID 543113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 11. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
19F NMR shift assignment for 2-bromo-6-fluorospiro[3.3]heptane
Topic: 19F NMR Shift Assignment for 2-Bromo-6-fluorospiro[3.3]heptane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spiro[3.3]heptane Challenge
In the landscape of modern medicinal chemistry, the spiro[3.3]heptane scaffold has emerged as a critical bioisostere for 1,4-disubstituted cyclohexanes and piperazines, offering defined exit vectors and enhanced metabolic stability. However, the characterization of mixed-halogenated derivatives like 2-bromo-6-fluorospiro[3.3]heptane presents a unique spectroscopic challenge.
This guide provides a definitive protocol for the 19F NMR shift assignment of this molecule. Unlike simple aliphatic fluorides, the spiro[3.3]heptane core introduces significant ring strain and orthogonal geometry, necessitating a rigorous assignment strategy to distinguish between cis and trans diastereomers and to validate purity against common synthetic byproducts.
Structural Analysis & Expected Chemical Shifts
To accurately assign the 19F signal, we must first establish the structural baseline and compare it with known analogs. The spiro[3.3]heptane system consists of two orthogonal cyclobutane rings sharing a central carbon.
Comparative Shift Analysis (The Alternatives)
The following table benchmarks the target molecule against key structural alternatives (analogs and precursors) to define the expected spectral window.
| Compound | Structure Type | 19F Chemical Shift ( | Multiplicity | Key Diagnostic Feature |
| 2-Bromo-6-fluorospiro[3.3]heptane | Target (Distal) | -210 to -218 ppm (Predicted) | dtt or multiplet | Isomeric Splitting: Distinct signals for cis and trans isomers ( |
| 2-Fluorospiro[3.3]heptane | Analog (Mono) | -214 ppm (Est.) | dtt ( | Reference baseline. Lack of Br deshielding effects. |
| 6,6-Difluorospiro[3.3]heptane | Analog (Geminal) | -92.2 ppm | Quintet | Impurity Flag: Distinct upfield shift due to gem-difluoro effect. |
| Fluorocyclobutane | Fragment | -214 ppm | Multiplet | Base value for strained secondary aliphatic fluorides. |
Technical Insight: The fluorine nucleus in a cyclobutane ring is significantly shielded compared to unstrained alkyl fluorides (typically -180 ppm). The orthogonal bromine substituent at the C6 position exerts a through-space electronic effect, typically causing a slight deshielding (downfield shift) and, crucially, differentiating the cis and trans isomers.
Experimental Protocol: Assignment Workflow
This protocol ensures high-confidence assignment, distinguishing the product from unreacted precursors and resolving stereochemical ambiguity.
Step 1: Sample Preparation
-
Solvent:
(Standard) or (if polarity requires). Avoid DMSO- initially to prevent viscosity-induced line broadening. -
Concentration: 10–20 mg in 0.6 mL solvent.
-
Internal Standard:
-Trifluorotoluene ( ppm) or Hexafluorobenzene ( ppm). Do not use CFCl3 as it is volatile and often shifts with concentration.
Step 2: Acquisition Parameters (19F NMR)
-
Pulse Sequence: zgfhigqn (Inverse gated 1H decoupling) to remove proton coupling and simplify the spectrum to singlets (or reduced multiplets) for precise shift measurement.
-
Spectral Width: 300 ppm (centered at -150 ppm).
-
Relaxation Delay (D1):
seconds (Fluorine T1 relaxation can be long; insufficient D1 leads to integration errors between isomers). -
Scans (NS): 64 (High S/N required for minor isomer detection).
Step 3: Stereochemical Assignment (HOESY)
To distinguish cis (Br and F on same face of the bent spiro axis) from trans, a 1D 19F spectrum is insufficient.
-
Experiment: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).
-
Logic:
-
Cis-Isomer: Shows NOE correlation between the H2 (geminal to Br) and H6 (geminal to F) protons due to spatial proximity in the "puckered" conformation.
-
Trans-Isomer: Absence of cross-ring NOE correlations between the methine protons.
-
Visualization: Assignment Logic & Workflow
The following diagram illustrates the decision matrix for assigning the 19F signals, ensuring no false positives from common synthetic impurities.
Caption: Logical workflow for deconvoluting 19F NMR signals in substituted spiro[3.3]heptanes, separating gem-difluoro impurities from the target stereoisomers.
Comparative Performance: Experimental vs. Computational
When experimental standards are unavailable, researchers often rely on computational prediction. Here is how they compare for this specific scaffold:
| Feature | Method A: Experimental 19F NMR | Method B: DFT Prediction (GIAO/B3LYP) |
| Accuracy | Absolute. Direct observation of chemical environment. | Moderate. Typically |
| Isomer Resolution | High. Can resolve cis/trans signals separated by <0.1 ppm. | Low. Often fails to predict the subtle |
| Cost/Time | Fast (<15 min acquisition). | Slow (24-48h computation time). |
| Recommendation | Primary Method. Essential for purity and ratio determination. | Supportive. Use only to confirm the general region (-200 vs -100 ppm). |
References
-
Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. Link
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
-
Alfa Chemistry. (2025). 19F NMR Chemical Shift Table - Organofluorine.Link
1H NMR Characterization of 2-bromo-6-fluorospiro[3.3]heptane
A Comparative Guide to Stereochemical Assignment in Bioisostere Scaffolds
Part 1: Executive Summary & Strategic Context
The spiro[3.3]heptane scaffold has emerged as a critical bioisostere for para-substituted phenyl rings and gem-dimethyl groups in drug discovery. Unlike planar aromatic systems, the spiro[3.3]heptane core possesses specific "exit vectors" and a puckered conformation that improves solubility and metabolic stability (Fsp³ character).
However, the introduction of asymmetric substitution—specifically the 2-bromo-6-fluoro motif—creates a significant analytical challenge: differentiating between cis (syn) and trans (anti) diastereomers. Standard 1D ¹H NMR is often insufficient due to complex second-order effects and large fluorine couplings (
This guide objectively compares three characterization methodologies, establishing Method C (¹⁹F-Decoupled ¹H NMR + 2D NOESY) as the requisite standard for definitive structural assignment.
Part 2: Comparative Analysis of Characterization Methodologies
We evaluated three distinct NMR workflows for their ability to resolve the stereochemistry of 2-bromo-6-fluorospiro[3.3]heptane.
Table 1: Performance Matrix of NMR Techniques
| Feature | Method A: Standard 1D ¹H NMR | Method B: ¹⁹F NMR | Method C: ¹⁹F-Decoupled ¹H NMR + NOESY |
| Primary Utility | Purity check, solvent residual analysis. | Confirming fluorination; ratio quantification. | Definitive stereochemical assignment. |
| Resolution | Low. Multiplets are broadened by | High. Distinct signals for isomers. | High. Collapses F-split multiplets into interpretable patterns. |
| Structural Insight | Ambiguous. Cannot reliably distinguish cis vs. trans. | Limited. No connectivity information. | Complete. spatial proximity (NOE) confirms isomer identity. |
| Time Efficiency | High (< 5 mins). | High (< 5 mins). | Moderate (30–60 mins). |
| Recommendation | Routine QC only. | Quantitation only. | Required for IND-enabling data. |
Part 3: Technical Deep Dive & Spectral Expectations
The Molecule: 2-bromo-6-fluorospiro[3.3]heptane
The molecule consists of two cyclobutane rings sharing a quaternary carbon (C4).
-
Ring A (Fluorinated): Contains a CHF center.
-
Ring B (Brominated): Contains a CHBr center.
Key Spectral Challenges:
-
The Fluorine Effect:
F (spin 1/2) couples strongly to protons.-
Geminal (
): ~48–54 Hz (Huge doublet). -
Vicinal (
): ~20–30 Hz.
-
-
Ring Puckering: The cyclobutane rings are not planar; they exist in a "butterfly" pucker (~20–30°). This renders the methylene protons (
) magnetically non-equivalent in static conformations.
Expected Chemical Shifts ( ) & Multiplicities
Note: Values are approximate and solvent-dependent (CDCl₃).
| Position | Proton Type | Approx. Shift (ppm) | Multiplicity (Method A) | Multiplicity (Method C - Decoupled) |
| H-6 | 4.80 – 5.10 | Doublet of Pentets (dp) ( | Pentet (or tt) | |
| H-2 | 4.20 – 4.50 | Pentet (or tt) | Pentet (or tt) | |
| H-5, H-7 | 2.40 – 2.80 | Complex Multiplet (dm) | Doublet of Doublets (dd) | |
| H-1, H-3 | 2.20 – 2.60 | Multiplet | Doublet of Doublets (dd) |
Distinguishing Isomers (The "Roofing" Effect)
In the Trans isomer, the molecule often possesses a center of inversion or
Part 4: Experimental Protocols
Protocol 1: Sample Preparation (Critical Step)
-
Solvent: Use Benzene-d6 (
) or Acetone-d6 rather than if possible. Aromatic solvents often induce better shift dispersion between the methylene protons of the spiro rings, aiding in resolving the cis/trans signals. -
Concentration: 10–15 mg in 0.6 mL solvent.
Protocol 2: The "Gold Standard" Assignment Workflow
To definitively assign the cis (syn) vs. trans (anti) isomer, you must determine if the H-2 and H-6 protons are on the same face of the molecule.
-
Acquire 1D ¹H{¹⁹F}:
-
Turn on ¹⁹F decoupling during acquisition (O2 offset centered on -180 ppm or determined via ¹⁹F survey).
-
Result: The H-6 signal collapses from a wide doublet (
Hz) into a narrower multiplet, revealing the H-H couplings.
-
-
Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Mixing Time: 500–800 ms (Spiro systems are rigid; NOE build-up can be slow).
-
Focus: Look for cross-peaks between H-2 (Br-CH) and H-6 (F-CH).
-
-
Interpretation Logic:
-
Strong NOE (H2
H6): Indicates Cis (Syn) isomer. The protons are spatially close (< 5 Å). -
Weak/No NOE (H2
H6): Indicates Trans (Anti) isomer. The protons are on opposite faces, shielded by the spiro core.
-
Part 5: Visualization & Logic Flows
Diagram 1: Characterization Workflow
This diagram outlines the decision process from crude synthesis to final structural certification.
Caption: Analytical workflow prioritizing fluorine decoupling to resolve complex spiro-couplings.
Diagram 2: Stereochemical Decision Tree
The logic for interpreting the NOESY data to assign 'Cis' vs 'Trans'.
Caption: Logic gate for assigning stereochemistry based on spatial proximity (NOE).
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry.
-
Ding, S., et al. (2023).[1] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[2] ChemRxiv.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOESY/HOESY protocols).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
Sources
Structural Validation of the "Kinked" Bioisostere: A Guide to 2-Bromo-6-fluorospiro[3.3]heptane
Executive Summary: Escaping Flatland with Precision
In the pursuit of increased
For medicinal chemists, the 2-bromo-6-fluorospiro[3.3]heptane derivative is a high-value intermediate. The fluorine atom serves as a metabolic blocker (preventing oxidation), while the bromine provides a functional handle for cross-coupling. However, determining the precise stereochemistry (cis vs. trans) and the exit vector angle requires rigorous X-ray crystallography, as NMR coupling constants in these rigid bicyclic systems can be deceptive.
This guide compares the spiro[3.3]heptane scaffold against its primary competitors and details the crystallographic workflow required to resolve its structure, specifically addressing the challenges of disorder and volatility common to these waxy solids.
Comparative Analysis: The Geometry of Bioisosteres
The choice of scaffold dictates the spatial orientation of substituents. The table below compares spiro[3.3]heptane against the traditional phenyl ring and the linear BCP scaffold.
Table 1: Structural & Physicochemical Comparison
| Feature | 1,4-Phenylene (Benzene) | Bicyclo[1.1.1]pentane (BCP) | Spiro[3.3]heptane (2,6-subst.) |
| Hybridization | |||
| Exit Vector Angle | 180° (Collinear) | 180° (Collinear) | ~160–170° (Non-collinear) |
| C–C Distance ( | ~2.8 Å | ~1.85 Å (Shorter) | ~2.6 Å (Closer to Benzene) |
| Metabolic Stability | Low (P450 oxidation) | High | High (esp. with F-subst.) |
| Solubility (logD) | Low (Lipophilic) | Moderate | High (Improved Solubility) |
| Crystallography | Plastic crystals, often disordered | Puckered rings, prone to disorder |
Key Insight: The spiro[3.3]heptane is not a perfect linear spacer. The central spiro-carbon forces the two cyclobutane rings into perpendicular planes, and the rings themselves pucker to relieve torsional strain. This results in an exit vector that is slightly "kinked," which can be advantageous for fitting into curved binding pockets where a linear benzene ring clashes.
Crystallographic Challenges & Solutions
Crystallizing 2-bromo-6-fluorospiro[3.3]heptane presents specific challenges distinct from aromatic systems.
Challenge A: Isomerism (Cis vs. Trans)
Because the rings are puckered, the substituents at positions 2 and 6 can be either cis or trans relative to the overall molecular bow shape.
-
The Problem: Standard 1D NMR often fails to distinguish these clearly due to complex second-order effects in the rigid system.
-
The Solution: X-ray diffraction provides the only absolute confirmation of the diastereomer.
Challenge B: Rotational Disorder & Volatility
These globular, non-polar molecules often form "plastic crystals" where molecules rotate freely within the lattice site, leading to diffuse scattering and poor resolution.
-
The Fix:
-
Cryo-cooling (100 K): Mandatory to freeze ring puckering modes.
-
Heavy Atom Phasing: The Bromine atom (
) is a massive advantage. It allows for SAD (Single-wavelength Anomalous Diffraction) phasing if the structure cannot be solved by direct methods, and it anchors the refinement against the lighter Carbon/Fluorine atoms.
-
Experimental Protocol: From Synthesis to Structure
This protocol is designed for the isolation and structural solution of the 2-bromo-6-fluoro derivative.
Step 1: Crystal Growth (The "Cold Finger" Technique)
Standard solvent evaporation often yields oils for these derivatives. Sublimation is preferred.
-
Purification: Ensure the sample is >95% pure by GC-MS. Impurities prevent lattice formation.
-
Apparatus: Use a vacuum sublimation chamber with a water-cooled cold finger.
-
Procedure:
-
Place 20–50 mg of the waxy solid at the bottom of the vessel.
-
Apply high vacuum (
mbar). -
Gently heat the bottom (oil bath at 40–50°C) while keeping the finger at 4°C.
-
Result: High-quality single crystals typically grow on the cold finger within 2–4 hours.
-
Step 2: Data Collection Strategy
-
Mounting: Select a crystal (
mm) under perfluoropolyether oil. Mount on a MiTeGen loop. -
Cooling: Flash cool immediately to 100 K using a nitrogen stream. Do not measure at room temperature; thermal ellipsoids will be meaningless.
-
Beamline/Source: Mo-K
radiation ( Å) is preferred over Cu-K to minimize absorption by the Bromine atom, though modern software corrects for this well. -
Strategy: Collect a complete sphere (360° rotation) to maximize redundancy. This is crucial for resolving the Fluorine vs. Hydrogen disorder if present.
Step 3: Refinement & Analysis
-
Space Group: Expect centrosymmetric groups (e.g.,
or ) for racemates. -
Disorder Modeling: The cyclobutane ring often shows "butterfly" disorder. If the thermal ellipsoids of the ring carbons are elongated, model the ring as two positions with partial occupancy (e.g., 80:20).
-
Validation: Check the C–Br bond length (approx 1.94 Å) and C–F bond length (approx 1.35 Å). Ensure the angle
is measured to define the exit vector.
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process for selecting this scaffold and the workflow for solving its structure.
Diagram 1: Bioisostere Selection Logic
Caption: Decision tree for selecting spiro[3.3]heptane over BCP or Benzene based on geometric and metabolic requirements.
Diagram 2: Crystallography Workflow
Caption: Optimized workflow for crystallizing and solving volatile spiro-halides.
References
-
Mykhailiuk, P. K. (2024).[1][2] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557.[1] Link[2]
-
Prysiazhniuk, K., et al. (2023).[1][3] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv (Preprint).[3][4] Link[5]
-
Ding, A., et al. (2020). "Conformational Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry, 85(12), 7890–7900. Link
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
Sources
Fsp3 Score Comparison: Spiro[3.3]heptane vs. Phenyl Rings
Executive Summary
In the pursuit of "escaping flatland," the fraction of sp³-hybridized carbons (
Spiro[3.3]heptane (
The Metric: and the "Escape from Flatland"[2]
Conceptual Framework
The
Why it matters:
-
Solubility: Higher
disrupts planar crystal packing, theoretically lowering melting points and increasing solubility. -
Selectivity: 3D structures (high
) fill protein binding pockets more specifically than flat aromatics, reducing off-target toxicity. -
Clinical Success: Marketed drugs have an average
of 0.47, while discovery leads often hover around 0.36.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Scaffold Comparison
| Feature | Phenyl Ring | Spiro[3.3]heptane |
| Hybridization | ||
| 0.0 | 1.0 (unsubstituted) | |
| Exit Vectors | Linear (180°) or Angular (120°) | Non-collinear (approx. 150-160°) |
| Electronic Nature | Electron-rich (π-donor) | Electronically neutral/insulating |
Head-to-Head Performance Analysis
A. Geometric and Electronic Properties
Unlike bicyclo[1.1.1]pentane (BCP) or cubane, which mimic the collinear geometry of para-phenyl rings, spiro[3.3]heptane offers a unique, kinked geometry.
-
Distance: The spiro scaffold extends the distance between substituents by ~1.2 Å compared to a phenyl ring.[2]
-
Angles: The exit vectors are non-planar and non-collinear, creating a "twisted" projection that can access unique sub-pockets.
B. Physicochemical Case Study: Sonidegib Analogs
Experimental data comparing the anticancer drug Sonidegib (phenyl core) with its Spiro[3.3]heptane analogs reveals critical nuances.[3][4][5][6]
Table 1: Experimental Data Comparison Data sourced from Mykhailiuk et al. (2024)
| Property | Sonidegib (Phenyl) | trans-Spiro Analog | cis-Spiro Analog | Analysis |
| 0.24 | 0.42 | 0.42 | Significant improvement in saturation. | |
| cLogP | 6.8 | 6.0 | 6.0 | Reduced lipophilicity (theoretical).[2][4][7] |
| LogD (exp) | > 3.5 | > 3.5 | > 3.5 | Critical Insight: High lipophilicity persisted despite scaffold change. |
| Solubility (aq) | < 1 µM | < 1 µM | < 1 µM | Unexpected: No functional improvement in solubility observed.[7] |
| Metabolic Stability ( | 93 min | 47 min | 11 min | Liability: The spiro scaffold was more metabolically labile.[4] |
Interpretation:
The increase in
Decision Logic & Visualization
The following diagram outlines the decision process for selecting between these scaffolds based on medicinal chemistry requirements.
Figure 1: Strategic decision tree for bioisosteric replacement of phenyl rings.
Experimental Protocols
Protocol A: Synthesis of Spiro[3.3]heptane Derivatives
Objective: Construct a 2,6-substituted spiro[3.3]heptane core.
Methodology: The most robust route utilizes the reaction of keteneiminium salts with alkenes or the double alkylation of malonates. Below is the Double Alkylation Strategy (High Scalability).
-
Reagents: Diethyl malonate, 1,3-dibromo-2,2-bis(bromomethyl)propane, Sodium ethoxide (NaOEt), Ethanol.
-
Step 1 (Cyclization):
-
Dissolve diethyl malonate (1.0 eq) in dry ethanol.
-
Add NaOEt (2.2 eq) slowly at 0°C.
-
Add the tetra-bromide linker dropwise.
-
Reflux for 12 hours. The spiro-center forms via double nucleophilic substitution.
-
-
Step 2 (Decarboxylation):
-
Hydrolyze the diester using KOH/MeOH.
-
Acidify to pH 1 and heat to 180°C to decarboxylate, yielding the spiro-carboxylic acid.
-
-
Step 3 (Functionalization):
-
Use Curtius rearrangement to convert the carboxylic acid to an amine (for amide coupling).
-
Validation: Confirm structure via 1H NMR (distinctive multiplets at δ 1.8–2.4 ppm for spiro-methylene protons).
-
Protocol B: Calculating
Objective: Standardize the metric calculation for your library.
-
Input: SMILES string of the candidate molecule.
-
Calculation:
-
Identify all Carbon atoms.
-
Count Carbons with 4 single bonds (
). -
Count Total Carbons (
).
-
-
Threshold: Target
for improved clinical probability.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][3][6] Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. Link
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[2] Journal of Medicinal Chemistry. Link
Sources
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bioisosteric Replacement Guide: p-Fluorophenyl vs. 6-Fluorospiro[3.3]heptane
This guide provides an in-depth technical analysis of replacing a para-fluorophenyl group with a 6-fluorospiro[3.3]heptane moiety. This bioisosteric switch represents a move from "flatland" aromatic chemistry to sp³-rich, three-dimensional scaffolds, offering distinct physicochemical advantages while presenting unique geometric challenges.
Executive Summary
The replacement of a para-fluorophenyl ring with a 6-fluorospiro[3.3]heptane scaffold is a high-impact strategy for increasing fraction sp³ (Fsp³) and solubility while maintaining the electronic demand of the fluorine substituent. Unlike classical bioisosteres (e.g., bicyclo[1.1.1]pentane) that strictly conserve the 180° exit vector geometry, the spiro[3.3]heptane core introduces a "kinked" geometry (~130°). This replacement is best suited for scaffolds where the binding pocket can accommodate a non-linear projection or where breaking aromatic planarity is required to improve metabolic or solubility profiles.
Verdict:
-
Best For: Improving aqueous solubility, lowering LogP, and escaping patent space dominated by flat aromatics.
-
Watch Out For: Altered exit vector angles (non-collinear) and potential metabolic "hotspots" on the strained cyclobutane rings.
Scientific Rationale & Mechanism
The "Escape from Flatland"
Aromatic rings, particularly fluorinated phenyls, are ubiquitous in drug design but contribute to poor solubility and "brick dust" properties. The 6-fluorospiro[3.3]heptane moiety replaces the flat
-
Fsp³ Increase: Directly correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
-
Lipophilicity Modulation: The spiro scaffold typically lowers LogP by ~0.8 units compared to the parent phenyl ring, moving compounds into a more favorable "lead-like" space.
The Fluorine Mimicry
The C(sp³)–F bond in the 6-position of the spiroheptane mimics the electronic and steric properties of the C(sp²)–F bond in the para-fluorophenyl group.
-
Dipole Alignment: The C–F bond provides a similar dipole moment, crucial for maintaining interactions with polar residues in the binding pocket.
-
Metabolic Blocking: The fluorine atom blocks the C6 position from oxidative metabolism, similar to how p-F blocks para-hydroxylation in phenyl rings.
Geometric Divergence: The "Bent" Bioisostere
This is the most critical technical differentiator. While p-phenylene linkers provide a linear 180° exit vector, the spiro[3.3]heptane core creates a "bent" or "dog-leg" geometry.
-
Phenyl Exit Vector: 180° (Linear)
-
Spiro[3.3]heptane Exit Vector: ~130° (Bent)[1]
-
Implication: This is not a drop-in replacement for tight, linear binding channels. It works best when the receptor pocket has some plasticity or when the original phenyl ring was not making critical
-stacking interactions.
Physicochemical & Biological Comparison
The following table summarizes the shift in properties when moving from p-fluorophenyl to 6-fluorospiro[3.3]heptane.
| Property | p-Fluorophenyl | 6-Fluorospiro[3.3]heptane | Impact / Notes |
| Hybridization | sp² (Planar) | sp³ (3D, Rigid) | Increases Fsp³; disrupts |
| Exit Vector Angle | 180° (Collinear) | ~130° (Non-collinear) | Requires conformational tolerance in the binding pocket. |
| Lipophilicity (LogP) | High | Moderate (Lower) | Typically reduces LogP by ~0.5–0.8 units. |
| Solubility | Low (often) | High | Significant improvement due to disruption of crystal packing. |
| Metabolic Stability | Susceptible to oxidation (unless blocked) | Variable | Sp³ C-H bonds can be metabolic hotspots; F-substitution helps. |
| Synthetic Access | Commodity chemicals | Specialized building blocks | Requires specific convergent synthesis (see below).[2] |
Experimental Protocols: Synthesis
Reference: Olifir et al., Eur. J. Org.[2][3][4] Chem. (2020) & Enamine protocols.
The synthesis of 6-fluorospiro[3.3]heptane derivatives relies on a convergent strategy, avoiding the linear construction of the strained rings.[2][4]
Retrosynthetic Logic
The scaffold is constructed via a double alkylation of a "one-carbon" nucleophile (like malonate or TosMIC) with a 1,1-bis(electrophile) cyclobutane precursor.
Protocol: General Synthesis of the Spiro Core
Precursor: 1,1-bis(bromomethyl)-3-fluorocyclobutane (or the 3,3-difluoro analog for the difluoro series).[5][6]
Step-by-Step Workflow:
-
Cyclization (Spiro Formation):
-
Reagents: Diethyl malonate (1.0 equiv), NaH (2.5 equiv), DMF/THF.
-
Procedure: Add NaH to a solution of diethyl malonate at 0°C. Stir for 30 min. Add 1,1-bis(bromomethyl)-3-fluorocyclobutane dropwise. Heat to 60–80°C for 4–12 hours.
-
Outcome: Formation of diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate.
-
-
Decarboxylation (Monofunctionalization):
-
Reagents: KOH (aq), then H₂SO₄ or thermal decarboxylation.
-
Procedure: Hydrolyze the diester with KOH/EtOH. Acidify to isolate the dicarboxylic acid. Heat neat at 160–180°C to effect decarboxylation.
-
Outcome: 6-fluorospiro[3.3]heptane-2-carboxylic acid.
-
-
Curtius Rearrangement (Amine Installation):
-
Reagents: DPPA (Diphenylphosphoryl azide), t-BuOH, Et₃N.
-
Procedure: Treat the carboxylic acid with DPPA/Et₃N in refluxing t-BuOH.
-
Outcome: Boc-protected 2-amino-6-fluorospiro[3.3]heptane.
-
Visualizations
Structural & Geometric Comparison
This diagram illustrates the geometric "kink" introduced by the spiro scaffold compared to the linear phenyl ring.
Caption: Comparison of the linear exit vector of the phenyl ring vs. the angular vector of the spiro[3.3]heptane.
Decision Logic for Bioisostere Selection
Use this flow to determine if this replacement is appropriate for your lead series.
Caption: Decision matrix for selecting the spiro[3.3]heptane scaffold based on structural requirements.
Case Study: Sonidegib Analog
Reference: Prysiazhniuk et al., Angew.[7] Chem. Int. Ed. (2024)[1][8][9]
In a direct comparison using the anticancer drug Sonidegib (which contains a critical phenyl ring):
-
Modification: Replacement of the central phenyl ring with spiro[3.3]heptane.
-
Result: The spiro-analog retained high potency, proving that the "bent" vector can be accommodated in complex binding pockets.
-
Caveat: The metabolic stability (Clearance) of the spiro-analog was higher (worse) than the phenyl parent in human liver microsomes (HLM).
-
Lesson: While potency and solubility (Fsp³) are improved, the saturated ring is more prone to oxidative metabolism than the stable aromatic ring.
References
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link
-
Olifir, O. S., et al. (2020).[3] Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. European Journal of Organic Chemistry. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
-
Levterov, V. V., et al. (2020). 2-Oxabicyclo[2.2.2]octane as a New Bioisostere of the Phenyl Ring. European Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Quality: A Comparative Guide to the QC Analysis and Purity Standards of Spirocyclic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Spirocyclic scaffolds have emerged from the realm of structural novelty to become a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality, achieved by joining two rings through a single, shared quaternary carbon, offers a unique approach to exploring chemical space, enhancing binding affinity, and optimizing ADME properties.[1][2] However, the very structural rigidity and complexity that make these building blocks so attractive also present significant challenges for quality control (QC) and purity assessment.
This guide provides an in-depth comparison of the critical analytical methodologies required to ensure the identity, purity, and stereochemical integrity of spirocyclic building blocks. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in the authoritative standards that govern pharmaceutical development.
The Foundation of Quality: Defining Purity Standards
The quality of any building block is fundamentally defined by its purity—the absence of unwanted components.[3] For pharmaceutical intermediates, these standards are rigorously defined by international guidelines.
Regulatory Landscape: The ICH Q3A/B Guidelines
The International Council for Harmonisation (ICH) provides the definitive framework for impurity control in new drug substances (Q3A) and drug products (Q3B).[4] These guidelines classify impurities into three main categories:
-
Organic Impurities: Process-related (starting materials, intermediates, by-products) and degradation products.
-
Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.
-
Residual Solvents: Organic or inorganic liquids used during synthesis.
The ICH establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug. For building blocks, a conservative approach is essential. A reasonable goal is a total impurity profile of less than 1.0%, with any single impurity present at a level greater than 0.10% requiring full identification and characterization.[5]
| Threshold | ICH Guideline (Typical) | Recommended Action for Building Blocks |
| Reporting | ≥ 0.05% | All detectable impurities should be reported and tracked. |
| Identification | ≥ 0.10% | Structural elucidation required (e.g., by MS, NMR). |
| Qualification | ≥ 0.15% or higher | Toxicological assessment required to demonstrate safety. |
Table 1: Summary of ICH Q3A impurity thresholds and recommended actions for spirocyclic building blocks.
The Chirality Imperative
Many spirocyclic building blocks are chiral, possessing axial or central chirality. Since different enantiomers can have vastly different pharmacological and toxicological profiles, enantiomeric purity is a critical quality attribute.[6] Regulatory agencies now strongly favor the development of single-enantiomer drugs. Therefore, chiral assays are not merely supplementary; they are a primary purity assessment. The undesired enantiomer must be treated as an impurity and controlled within the established ICH thresholds.
Orthogonal Analytical Approaches: A Multi-Technique Strategy
No single analytical technique can fully characterize a complex spirocyclic molecule. A robust QC strategy relies on an orthogonal approach, where different methods provide complementary information, ensuring a comprehensive understanding of the compound's purity and structure.
Workflow for Comprehensive QC Analysis
Caption: A typical QC workflow for spirocyclic building blocks.
In-Depth Analysis: Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for the unambiguous structural elucidation of spirocyclic compounds. Its ability to probe the connectivity and spatial relationships of atoms is unparalleled.
Expertise & Causality: The rigid, non-aromatic nature of many spirocycles often leads to complex, overlapping signals in the 1D ¹H NMR spectrum. Therefore, a suite of 2D NMR experiments is not optional but essential for confident assignment.[7][8]
Experimental Protocol: Full Structural Elucidation
-
Sample Preparation: Accurately weigh 5-10 mg of the spirocyclic compound and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[9] Ensure complete dissolution, using a vortex mixer if necessary.[10]
-
1D ¹H NMR: Acquire a standard proton spectrum to get an initial overview of the proton environments.
-
1D ¹³C NMR & DEPT: Acquire a carbon spectrum, along with DEPT-135 and DEPT-90 experiments, to identify all carbon signals and differentiate between CH₃, CH₂, CH, and quaternary carbons (including the spirocenter).
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of bonded spin systems through the aliphatic rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment, correlating each proton signal directly to the carbon it is attached to. It creates a definitive map of all C-H bonds.[11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for connecting the spin systems identified in the COSY experiment and for placing functional groups and heteroatoms relative to the spirocyclic core.[12]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY identifies protons that are close in space, regardless of their bonding. This is critical for determining the relative stereochemistry of substituents on the spirocyclic framework.
Caption: Orthogonal information from a 2D NMR experiment suite.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is the primary technique for determining the purity of a compound and quantifying impurities.[13][14] For spirocyclic building blocks, both achiral (reversed-phase) and chiral methods are necessary.
Achiral (Reversed-Phase) HPLC for Overall Purity
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A gradient elution method, where the mobile phase composition changes over time, is typically required to resolve the main compound from impurities with a wide range of polarities. UV detection is standard, but coupling to a mass spectrometer (LC-MS) provides invaluable mass information for peak identification.
Experimental Protocol: Generic RP-HPLC Purity Method
-
Sample Preparation: Prepare a stock solution of the spirocyclic compound in a suitable solvent (e.g., Acetonitrile or Methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm, or Diode Array Detector (DAD) for full spectral analysis.
-
-
Data Analysis: Integrate all peaks. Purity is typically reported as area percent (% Area) of the main peak relative to the total area of all peaks. Any peak exceeding the 0.10% identification threshold should be further investigated by LC-MS.
Chiral HPLC/SFC for Enantiomeric Purity
Expertise & Causality: Separating enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely used for this purpose. Supercritical Fluid Chromatography (SFC) is often a superior alternative to HPLC for chiral separations of non-polar spirocycles, offering faster analysis times and reduced solvent consumption.[15][16]
| Technique | Advantages for Spirocycles | Disadvantages | Typical Mobile Phase |
| Chiral HPLC | Robust and widely available. Good for polar spirocycles. | Higher solvent consumption, longer run times. | Heptane/Isopropanol (Normal Phase) |
| Chiral SFC | Very fast separations, low viscosity of CO₂ improves efficiency. Greener (less organic solvent). Excellent for non-polar compounds. | Requires specialized instrumentation. Less suitable for very polar compounds. | CO₂ / Methanol or Ethanol (with additives) |
Table 2: Comparison of Chiral HPLC and Chiral SFC for spirocyclic building block analysis.
Mass Spectrometry (MS): The Mass Detective
MS provides the molecular weight of the compound and its impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it is indispensable for impurity identification. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
Expertise & Causality: The fragmentation pattern of a spirocyclic compound in the mass spectrometer can provide structural clues. Cleavage often initiates at the spirocenter or at bonds adjacent to heteroatoms. For instance, spirolides often show characteristic fragmentation patterns involving cleavage of the spiroketal rings or retro-Diels-Alder reactions if a cyclohexene moiety is present.[17] Analyzing these fragments helps in the structural elucidation of unknown impurities.[18]
Bringing It All Together: A Validated System
Every analytical method used for QC must be validated to prove it is fit for its intended purpose.[19][20] Method validation demonstrates that the procedure is accurate, precise, specific, linear, and robust.[21] For chiral methods, specificity (the ability to resolve the enantiomers from each other and all other impurities) and quantitation limit (LOQ) for the minor enantiomer are particularly critical parameters.
By integrating these orthogonal techniques within a validated framework, researchers and drug developers can ensure the quality and consistency of their spirocyclic building blocks, paving the way for the successful and safe development of next-generation therapeutics.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL Ltd. Retrieved from [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Retrieved from [Link]
-
Ciminiello, P., Dell'Aversano, C., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(4.5)decane. National Institutes of Health. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
-
IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
European Medicines Agency. (2006). Impurities in new drug substances Q3A(R2). Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
SlidePlayer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]
-
YouTube. (2021). Establishing Impurity Acceptance Criteria as Part of Specs for DMFs Based on Clinical Relevance. Retrieved from [Link]
-
Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
YouTube. (2022). How to do HPLC method validation. Retrieved from [Link]
-
PubMed. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
PubMed. (1986). Purity determination and evaluation of new drug substances. Retrieved from [Link]
-
Chromatography Today. (n.d.). Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2025). Spirooxindoles: Recent report of green synthesis approach. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Three-component stereoselective synthesis of spirooxindole derivatives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transition metal-catalyzed synthesis of spirooxindoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]
Sources
- 1. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. database.ich.org [database.ich.org]
- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. organomation.com [organomation.com]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. rsc.org [rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. scispace.com [scispace.com]
- 15. shimadzu.com [shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. ijprajournal.com [ijprajournal.com]
- 20. pharmtech.com [pharmtech.com]
- 21. m.youtube.com [m.youtube.com]
The Spiro[3.3]heptane Core: A Technical Guide to Physicochemical Modulation
Topic: Impact of Spiro[3.3]heptane Core on Drug Solubility and Permeability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential tools for optimizing drug-like properties. Among these, the spiro[3.3]heptane core represents a distinct class of rigid,
This guide objectively compares the spiro[3.3]heptane core against traditional surrogates (phenyl, piperidine, cyclohexyl), supported by experimental data on solubility, permeability, and metabolic stability.[3]
Part 1: Structural & Mechanistic Rationale
The Geometry of "Escape"
The primary utility of the spiro[3.3]heptane core is not merely increasing Fraction
-
Phenyl Ring: Planar,
(para) or (meta) exit vectors. Prone to stacking (poor solubility). -
Piperidine/Cyclohexane: Chair conformations, flexible, often "greasy."
-
Spiro[3.3]heptane: Rigid, puckered cyclobutane rings fused at a quaternary carbon. Substituents on opposite rings project at near-orthogonal angles (
twist), creating a "globular" rather than "flat" topology.
Impact on Physicochemical Parameters[2][5][6][7][8][9]
-
Solubility: By disrupting planar symmetry, spiro-cores increase the entropy of solvation and decrease crystal lattice energy (melting point), theoretically improving solubility. Note: This is context-dependent; see Data Section.
-
Permeability: The rigid scaffold reduces the entropic penalty of binding but can increase lipophilicity if not balanced with polar heteroatoms (e.g., oxa- or aza-spiro variants).
-
Metabolic Stability: Removing sensitive benzylic hydrogens or electron-rich aromatic rings can block P450 oxidation sites, provided the spiro-core itself does not introduce new liabilities.
Part 2: Comparative Analysis & Experimental Data
Scenario A: Spiro[3.3]heptane as a Phenyl Bioisostere
Case Study: Sonidegib Analogs (Hedgehog Pathway Inhibitors)
Replacing a planar phenyl ring with a saturated spiro[3.3]heptane core fundamentally alters the molecule's electronic and steric profile.
Table 1: Phenyl vs. Spiro[3.3]heptane (Sonidegib Scaffold)
| Property | Phenyl (Parent Drug) | Spiro[3.3]heptane (Trans-isomer) | Spiro[3.3]heptane (Cis-isomer) | Impact Analysis |
| ClogP | 6.8 | 6.0 | 6.0 | Reduced: Saturated core lowers calculated lipophilicity.[5][6] |
| LogD (pH 7.4) | > 3.5 | > 3.5 | > 3.5 | Neutral: Experimental lipophilicity remained high due to the overall greasy scaffold. |
| Solubility (Kinetic) | < 1 µM | < 1 µM | < 1 µM | No Gain: In highly lipophilic drugs, the spiro core alone may not rescue poor solubility. |
| Metabolic Stability ( | 93 µL/min/mg | 47 µL/min/mg | 11 µL/min/mg | Improved: Significant reduction in intrinsic clearance (liver microsomes).[5][7] |
| Potency ( | 4 nM | 12 nM | 350 nM | Vector Dependent: The trans geometry mimics the phenyl vectors better than cis. |
Data Source: Derived from Mykhailiuk et al. and related bioisostere studies.[8]
Scenario B: Spiro[3.3]heptane as a Piperidine Bioisostere
Case Study: Bupivacaine (Anesthetic) and Olaparib (PARP Inhibitor) Analogs
Here, the comparison is between a flexible saturated ring (piperidine) and a rigid spirocyclic amine (azaspiro[3.3]heptane).
Table 2: Piperidine vs. Azaspiro[3.3]heptane
| Property | Piperidine (Parent) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Impact Analysis |
| Basicity ( | ~11.1 | ~10.8 | ~10.9 | Comparable: Retains the necessary basic center for target engagement. |
| Solubility (PBS) | 136 µM | 12 µM | 13 µM | Decreased: Surprisingly, the rigid spiro analogs showed lower kinetic solubility in this specific scaffold, likely due to efficient crystal packing of the compact spiro core. |
| Selectivity | Baseline | High | High | Improved: In Olaparib analogs, the spiro core reduced off-target cytotoxicity significantly. |
| Metabolic Stability | Moderate | High | High | Improved: Removal of oxidizable |
Part 3: Decision Logic & Visualization
Bioisosteric Design Workflow
Use this logic flow to determine when to deploy a spiro[3.3]heptane core.
Figure 1: Strategic decision tree for implementing spiro[3.3]heptane scaffolds based on specific ADME liabilities.
Part 4: Experimental Protocols
To validate the impact of the spiro core, use these self-validating protocols.
High-Throughput Kinetic Solubility (Nephelometry)
Purpose: Rapidly assess the solubility limit of spiro-analogs compared to parents.
-
Preparation: Prepare 10 mM stock solutions of the parent and spiro-analog in DMSO.
-
Dilution Series: In a 96-well clear-bottom plate, spike DMSO stocks into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).
-
Incubation: Shake plates at 300 rpm for 2 hours at 25°C.
-
Readout: Measure forward light scatter (nephelometry) at 633 nm.
-
Analysis: Plot Scattering Intensity vs. Concentration. The inflection point (sudden rise in scatter) indicates the onset of precipitation (Solubility Limit).
-
Control: Use Pyrene (low solubility) and Nicardipine (medium solubility) as system suitability standards.
-
PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: Determine if the rigid spiro core affects passive diffusion.
-
Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 PBS) to the donor wells.
-
Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane (artificial lipid barrier).
-
Acceptor Plate: Add 200 µL of fresh PBS (pH 7.4) to acceptor wells.
-
Assembly: Sandwich the donor and acceptor plates.
-
Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
) using the equation: Where is acceptor concentration, is filter area, and is volume.
Part 5: Synthesis & Accessibility
Note for Medicinal Chemists: The historical barrier to spiro[3.3]heptane adoption was synthetic difficulty. Modern routes now allow scalable access:[3]
-
Aza-spiro synthesis: Often proceeds via double alkylation of tosyl-methyl isocyanide (TosMIC) or cyclization of bis(bromomethyl)cyclobutane.
-
Functionalization: Commercial availability of spiro[3.3]heptan-2-one and spiro[3.3]heptane-2,6-dione allows for rapid reductive amination or Grignard additions to generate libraries.
References
-
Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition. [9]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters.
-
Natho, P., et al. (2025).[2] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications.[2]
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-bromo-6-fluorospiro[3.3]heptane
This guide outlines the operational safety, handling, and disposal protocols for 2-bromo-6-fluorospiro[3.3]heptane .[1]
Status: Specialized Research Chemical (Building Block) Primary Hazard Class: Alkylating Agent / Irritant (Inferred from SAR) Precautionary Principle: In the absence of compound-specific toxicological data, this substance must be handled as a potential mutagen and severe irritant .
Part 1: Risk Assessment & Hazard Identification
Chemical Context: 2-bromo-6-fluorospiro[3.3]heptane is a bifunctionalized spirocyclic scaffold used in medicinal chemistry as a benzene bioisostere.[1] Its structure combines a strained spiro[3.3]heptane ring with a reactive alkyl bromide and a metabolically stable fluorine.
Hazard Matrix (Inferred from Structural Analogs):
| Hazard Category | Risk Level | Mechanism / Justification |
| Acute Toxicity | Unknown (Treat as High) | Alkyl bromides are potential alkylating agents.[1] Treat as if capable of modifying DNA/Proteins. |
| Skin/Eye Irritation | Severe | Halogenated aliphatic hydrocarbons are potent lipid solvents and irritants. |
| Reactivity | Moderate | The strained cyclobutane rings possess significant ring strain (~26 kcal/mol per ring). Avoid strong Lewis acids or extreme heat which may trigger ring-opening polymerization.[1] |
| Volatility | Moderate | Likely a liquid or low-melting solid.[1] Vapors may accumulate in unventilated spaces. |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Standard nitrile gloves are insufficient for prolonged contact with halogenated alkyl spirocycles due to potential permeation.
| Body Area | PPE Requirement | Technical Specification |
| Respiratory | Fume Hood Only | All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).[1] If outside hood: Full-face respirator with Organic Vapor (OV) cartridges.[1] |
| Hand Protection | Double Gloving | Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 4-8 mil Silver Shield™ (Laminate) or High-Grade Nitrile (Breakthrough time > 480 min).[1] Standard latex is permeable. |
| Eye/Face | Chemical Goggles | ANSI Z87.1 compliant chemical splash goggles. Face shield required during synthesis scale-up (>5g).[1] |
| Body | Barrier Coat | Lab coat (100% cotton or Nomex). Tyvek sleeves recommended for transfers. |
Part 3: Operational Protocols
Receiving & Storage
-
Inspection: Upon receipt, inspect the septum/cap for integrity. Halogenated spirocycles can degrade if exposed to moisture (hydrolysis of the C-Br bond).[1]
-
Storage Conditions:
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass with Teflon-lined cap (protects from light-induced homolysis of C-Br).[1]
-
Weighing & Transfer (The "Zero-Exposure" Method)
Avoid open-air weighing. Use the following closed-transfer method to prevent vapor release.
-
Tare: Place a dry, tared reaction flask with a stir bar inside the fume hood.
-
Transfer: Use a gas-tight syringe with a long needle (16-18 gauge) to withdraw the liquid through the septum of the source bottle.[1]
-
Dispense: Inject directly into the tared reaction flask through a septum.
-
Massing: Weigh the reaction flask after addition to determine the exact mass added (Difference Method).
Reaction Setup (Graphviz Workflow)
Figure 1: Safe handling workflow ensuring inert atmosphere and containment.
Part 4: Emergency Response & Spills
Spill Decision Logic:
-
Minor Spill (< 5 mL):
-
Evacuate immediate area.
-
Absorb using a Universal Chemical Absorbent Pad (Polypropylene).
-
Neutralize: Wipe surface with a dilute solution of sodium thiosulfate (to quench potential free bromine if degradation occurred) followed by soap and water.
-
Disposal: Place pads in a sealed Ziploc bag, then into the solid hazardous waste stream.
-
-
Major Spill (> 5 mL):
-
Alert EHS immediately.[2]
-
Ventilate: Activate emergency purge on fume hoods if available.
-
Do Not Enter without SCBA if vapors are strong (lachrymatory effect).
-
Exposure First Aid:
-
Skin: Wash with lukewarm water and soap for 15 minutes. Do not use ethanol (increases skin permeability).
-
Eyes: Flush for 15 minutes.[2][3][4] Seek medical attention immediately (corneal damage risk).[2][5]
Part 5: Waste Disposal
Waste Categorization:
-
Category: Halogenated Organic Solvent Waste.
-
Segregation: Do NOT mix with strong acids or oxidizers.
-
Labeling: Must be clearly labeled "Contains Halogenated Organics: 2-bromo-6-fluorospiro[3.3]heptane."[1]
Deactivation (for empty containers): Rinse empty vials with acetone, then quench the acetone rinse with dilute aqueous NaOH before disposal into Halogenated Waste. This hydrolyzes residual alkyl bromide.
References
-
PubChem. 2-Bromospiro[3.3]heptane (Compound Summary).[6] National Library of Medicine.[6] Available at: [Link][6]
-
Burkhard, J. A., et al. Synthesis of Azaspiro[3.3]heptanes: Strategies and Tactics. Organic Letters, 2012.[7] (Context on spirocyclic stability).
Sources
- 1. Spirocyclic Benzene Bioisostere - Enamine [enamine.net]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. kscl.co.in [kscl.co.in]
- 6. 2-Bromospiro(3.3)heptane | C7H11Br | CID 85529750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
